TANDUTINIB HYDROCHLORIDE
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C31H43ClN6O4 |
|---|---|
Molecular Weight |
599.16 |
IUPAC Name |
4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C31H42N6O4.ClH/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35;/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38);1H |
SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5.Cl |
Synonyms |
N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Tandutinib Hydrochloride: A Technical Guide to its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tandutinib hydrochloride (formerly known as MLN518 or CT53518) is a potent, orally bioavailable, small-molecule inhibitor of type III receptor tyrosine kinases (RTKs).[1][2][3] It was developed as a targeted therapeutic agent, primarily for hematological malignancies such as Acute Myeloid Leukemia (AML), where mutations in these kinases are common oncogenic drivers.[1][2] Tandutinib functions as a piperazinyl quinazoline compound that competitively inhibits the autophosphorylation of key kinases, thereby blocking downstream signaling pathways essential for cell proliferation, survival, and differentiation.[4][5][6] Its primary targets are FMS-like tyrosine kinase 3 (FLT3), KIT proto-oncogene receptor tyrosine kinase (c-Kit), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][4][5] This document provides a comprehensive technical overview of the molecular mechanism of action of Tandutinib, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Primary Molecular Targets
Tandutinib exhibits a specific but multi-targeted profile, showing high affinity for the ATP-binding pocket of a select group of type III receptor tyrosine kinases.
-
FMS-like Tyrosine Kinase 3 (FLT3): This is the principal target of Tandutinib.[7] FLT3 is a key regulator of hematopoiesis, and its activating mutations, particularly internal tandem duplications (FLT3-ITD), are found in approximately 25-30% of adult AML patients and are associated with a poor prognosis.[1][8] Tandutinib potently inhibits both wild-type and mutated FLT3.[7][8]
-
KIT Proto-Oncogene, Receptor Tyrosine Kinase (c-Kit): A member of the same RTK family, c-Kit is crucial for the development of hematopoietic stem cells, germ cells, and melanocytes. Aberrant c-Kit signaling is implicated in various cancers, including gastrointestinal stromal tumors (GIST) and certain types of leukemia.[9][10]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Tandutinib inhibits both PDGFR-α and PDGFR-β.[4] These receptors are involved in angiogenesis, cell growth, and migration. Their dysregulation is a factor in several solid tumors, including glioblastoma.[3][11]
The selectivity of Tandutinib is a key characteristic. It has demonstrated 15 to 20-fold higher potency for FLT3 compared to CSF-1R and over 100-fold selectivity against other kinases such as FGFR, EGFR, and KDR.[7] It shows minimal activity against EGFR, InsR, Src, Abl, PKC, PKA, and MAPKs.[7]
Mechanism of Action: Inhibition of Tyrosine Kinase Autophosphorylation
The core mechanism of Tandutinib is the inhibition of ligand-independent autophosphorylation of its target kinases.[5][6] In cancer cells with activating mutations like FLT3-ITD, the receptor is constitutively active, meaning it continuously signals without the need for its natural ligand. This leads to uncontrolled cell proliferation and survival.
Tandutinib, as a quinazoline-based inhibitor, acts as an ATP competitor.[4][5] It binds to the ATP pocket within the kinase domain of FLT3, c-Kit, and PDGFR, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor itself and on downstream substrate proteins. This cessation of autophosphorylation effectively shuts down the entire signaling cascade originating from the receptor.[2][6]
Downstream Signaling Pathways
By inhibiting its primary targets, Tandutinib disrupts multiple critical downstream signaling pathways that are essential for leukemic cell survival and proliferation.
PI3K/Akt/mTOR Pathway
Constitutively active FLT3 and c-Kit strongly activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[9][12] This pathway is a central regulator of cell survival, growth, and apoptosis. Tandutinib's inhibition of the upstream receptor leads to a rapid dephosphorylation and inactivation of Akt and its downstream effectors, such as mTOR and p70S6 kinase.[9][12] In Molm-14 cells, which are FLT3-ITD positive, treatment with 100-300 nM Tandutinib efficiently blocks the high constitutive levels of Akt phosphorylation.[12][13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tandutinib, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Feasibility, phase I, and phase II studies of tandutinib, an oral platelet-derived growth factor receptor-β tyrosine kinase inhibitor, in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Details [gisttrials.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Tandutinib Hydrochloride: A Technical Guide to c-Kit and PDGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tandutinib hydrochloride (formerly MLN518) is a potent, orally bioavailable small molecule inhibitor of type III receptor tyrosine kinases, including c-Kit and platelet-derived growth factor receptor (PDGFR).[1][2] By targeting these key drivers of cellular proliferation and survival, tandutinib has demonstrated significant anti-neoplastic activity in preclinical and clinical settings, particularly in hematological malignancies and solid tumors characterized by aberrant c-Kit or PDGFR signaling. This technical guide provides an in-depth overview of the core mechanism of action of tandutinib, focusing on its inhibition of c-Kit and PDGFR. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The receptor tyrosine kinases (RTKs) c-Kit and PDGFR are critical regulators of normal cellular processes, including proliferation, differentiation, and survival.[3][4] However, dysregulation of these signaling pathways through mutations or overexpression is a common driver of oncogenesis in various cancers. This compound has emerged as a promising therapeutic agent that selectively targets these RTKs, offering a targeted approach to cancer therapy.[1][5] This guide serves as a comprehensive resource for researchers and drug development professionals working with or interested in tandutinib and its therapeutic potential.
Mechanism of Action: c-Kit and PDGFR Inhibition
Tandutinib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the c-Kit and PDGFR tyrosine kinase domains, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[1] This blockade of intracellular signaling ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on these pathways.[1][3]
Impact on Downstream Signaling
Inhibition of c-Kit and PDGFR by tandutinib has been shown to modulate several key downstream signaling pathways critical for cancer cell survival and proliferation:
-
PI3K/Akt/mTOR Pathway: Tandutinib effectively inhibits the phosphorylation of Akt, mTOR, and p70S6 kinase, key components of this pro-survival pathway.[3][6]
-
MAPK/ERK Pathway: By blocking PDGFR, tandutinib can attenuate the activation of the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation.[4]
-
STAT Pathway: Constitutive activation of STAT3 and STAT5 is common in many cancers. Tandutinib has been shown to inhibit the phosphorylation of these transcription factors, leading to reduced expression of their target genes involved in cell survival and proliferation.[7]
Quantitative Data: Inhibitory Activity of Tandutinib
The inhibitory potency of tandutinib against c-Kit, PDGFR, and other kinases has been quantified in various preclinical studies. The following tables summarize the key IC50 values.
| Target Kinase | IC50 (µM) | Cell Line/Assay Condition | Reference |
| c-Kit | 0.17 | Cell-based autophosphorylation assay | [8] |
| PDGFRβ | 0.20 | Cell-based autophosphorylation assay | [8] |
| FLT3 | 0.22 | Cell-based autophosphorylation assay | [8] |
| CSF-1R | 3.43 | Biochemical assay | [9] |
Table 1: In Vitro Inhibitory Activity of Tandutinib Against Key Kinases.
| Cell Line | IC50 (nM) | Mutation Status | Reference |
| Molm-13 | 10 | FLT3-ITD positive | [9] |
| Molm-14 | 10 | FLT3-ITD positive | [9] |
| Ba/F3 | 10-100 | Expressing various FLT3-ITD mutants | [9] |
Table 2: Cellular Proliferation Inhibition by Tandutinib in Leukemia Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the c-Kit and PDGFR inhibitory activity of tandutinib.
In Vitro Assays
This assay quantifies the inhibition of ligand-induced receptor autophosphorylation in cells expressing the target kinase.
Materials:
-
CHO cells expressing wild-type PDGFRβ or a chimeric PDGFRβ/c-Kit receptor.[9]
-
96-well microtiter plates.
-
Standard tissue culture medium and serum.
-
This compound.
-
PDGF-BB ligand.[9]
-
Lysis buffer.
-
Capture antibody (anti-PDGFRβ or anti-c-Kit).
-
Detection antibody (anti-phosphotyrosine).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
Procedure:
-
Seed CHO cells in 96-well plates and grow to confluency.[9]
-
Serum-starve the cells for 16 hours.[9]
-
Pre-incubate the quiescent cells with increasing concentrations of tandutinib for 30 minutes at 37°C.[9]
-
Stimulate the cells with 8 nM PDGF-BB for 10 minutes.[9]
-
Lyse the cells and transfer the lysates to plates pre-coated with the capture antibody.
-
Incubate to allow receptor capture.
-
Wash the wells and add the anti-phosphotyrosine detection antibody.
-
Incubate to allow binding to the phosphorylated receptor.
-
Wash and add the HRP-conjugated secondary antibody.
-
Incubate, wash, and add TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
This method is used to assess the phosphorylation status of key downstream signaling molecules.
Materials:
-
Cancer cell lines (e.g., colon cancer cell lines).[3]
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and blotting apparatus.
-
PVDF membranes.
-
Primary antibodies against total and phosphorylated forms of c-Kit, PDGFR, Akt, mTOR, p70S6K, ERK, and STAT3.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Treat cancer cells with various concentrations of tandutinib for a specified time.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[4]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[4]
In Vivo Assays
This model is used to evaluate the anti-tumor efficacy of tandutinib in a living organism.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13) or patient-derived AML cells.[10][11]
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).[12]
Procedure:
-
Sublethally irradiate the mice.[11]
-
Inject AML cells intravenously or subcutaneously into the mice.[11]
-
Monitor for engraftment and tumor development.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer tandutinib (e.g., 60 mg/kg, twice daily) or vehicle orally.[12]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors and tissues for further analysis (e.g., Western blotting, immunohistochemistry).
Pharmacokinetic and Pharmacodynamic Assays
This method is used to determine the concentration of tandutinib in plasma samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[13]
-
Plasma samples from treated animals or patients.
-
Internal standard.
-
Acetonitrile for protein precipitation.[13]
-
C18 HPLC column.[13]
-
Mobile phase (e.g., 0.1% formic acid in water and acetonitrile).[13]
Procedure:
-
Precipitate proteins from plasma samples by adding acetonitrile.[13]
-
Centrifuge and collect the supernatant.
-
Inject the supernatant into the LC-MS/MS system.
-
Separate tandutinib from other plasma components using a C18 column with a gradient elution.[13]
-
Detect and quantify tandutinib using multiple reaction monitoring (MRM) mode in the mass spectrometer.[13]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways inhibited by tandutinib and a typical experimental workflow.
Caption: c-Kit and PDGFR signaling pathways inhibited by tandutinib.
Caption: Experimental workflow for Western blot analysis.
Conclusion
This compound is a potent inhibitor of c-Kit and PDGFR, demonstrating significant anti-cancer activity by targeting key signaling pathways that drive tumor growth and survival. The data and protocols presented in this technical guide provide a comprehensive resource for the scientific community to further explore the therapeutic potential of tandutinib and to develop novel strategies for the treatment of cancers dependent on c-Kit and PDGFR signaling. The detailed methodologies and visual representations of the underlying molecular mechanisms and experimental procedures are intended to facilitate reproducible and robust research in this promising area of oncology drug development.
References
- 1. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isrctn.com [isrctn.com]
- 3. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PDGF-B/PDGFR-β Interface with Destruxin A5 to Selectively Block PDGF-BB/PDGFR-ββ Signaling and Attenuate Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandutinib - LKT Labs [lktlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. LC-MS/MS Estimation of the Anti-Cancer Agent Tandutinib Levels in Human Liver Microsomes: Metabolic Stability Evaluation Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Tandutinib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tandutinib hydrochloride (formerly MLN518, CT53518) is a potent, orally bioavailable small molecule inhibitor of Class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2][3] Developed through the screening of chemical libraries and subsequent optimization, this piperazinyl quinazoline compound emerged as a promising therapeutic agent, particularly for hematological malignancies driven by aberrant kinase signaling.[1] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Discovery and Synthesis
Tandutinib was identified through the screening of chemical libraries for compounds with inhibitory activity against Class III RTKs.[1] The lead optimization process focused on improving potency, selectivity, and pharmacokinetic properties, resulting in the quinazoline-based structure of Tandutinib.
An improved synthesis method for Tandutinib has been reported, providing a pathway for its efficient production. The synthesis involves a convergent approach, coupling key intermediates to form the final compound with high purity.
Mechanism of Action
Tandutinib exerts its anti-neoplastic activity by inhibiting the autophosphorylation of FLT3, c-Kit, and PDGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[1][4] This inhibition is particularly effective in cancers harboring activating mutations in these kinases, such as FLT3 internal tandem duplication (ITD) mutations in Acute Myeloid Leukemia (AML).[1][5]
Targeted Signaling Pathways
Tandutinib disrupts several key signaling cascades initiated by FLT3, c-Kit, and PDGFR. These include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and JAK/STAT pathways, which are often constitutively activated in various cancers and are critical for tumor cell growth, survival, and proliferation.
Quantitative Data
In Vitro Potency
| Target/Cell Line | Assay Type | IC50 | Reference |
| FLT3 | Kinase Assay | 0.22 µM | [3] |
| c-Kit | Kinase Assay | 0.17 µM | [3] |
| PDGFR | Kinase Assay | 0.20 µM | [3] |
| FLT3, β-PDGFR, KIT | Cell-based Assay | 95 to 122 ng/mL | [1] |
| Ba/F3 (FLT3-ITD) | IL-3 Independent Growth | 6 to 17 ng/mL | [1] |
| Human leukemia cell lines (FLT3-ITD) | Proliferation Assay | ~6 ng/mL | [1] |
| Molm-13 & Molm-14 (FLT3-ITD) | Proliferation Assay | 10 nM | [4] |
| Ba/F3 (FLT3-ITD) | Autophosphorylation | 10-100 nM | [4] |
Preclinical Pharmacokinetics
| Species | Route | Bioavailability | Key Findings | Reference |
| Rat | Oral | ~20% | High plasma clearance, low oral bioavailability. Co-administration with a P-gp/BCRP inhibitor significantly increased exposure. Food decreased exposure. | [6] |
| Dog | Oral | - | Well-tolerated with chronic dosing. | [1] |
Clinical Pharmacokinetics (Phase I)
| Parameter | Value | Notes | Reference |
| Elimination | Slow | >1 week to reach steady-state plasma concentrations | [2] |
| Mean Residence Time (MRT) | 3.5 days | - | [1] |
| Apparent Central Volume of Distribution (Vc/F) | 1420 L/70 kg | - | [1] |
| Apparent Peripheral Volume of Distribution (Vp/F) | 10800 L/70 kg | - | [1] |
| Relative Total Body Clearance (CL/F) | 148 L/h/70 kg | - | [1] |
Clinical Efficacy and Safety
| Clinical Trial | Indication | Key Findings | Reference |
| Phase I (NCT00078358) | AML or high-risk MDS | MTD established at 525 mg twice daily. Dose-limiting toxicity was reversible muscular weakness. Evidence of anti-leukemic activity in FLT3-ITD positive patients. | [2] |
| Phase II | AML (FLT3-ITD) | Showed anti-leukemic activity in approximately 50% of evaluable patients, though no complete or partial remissions were observed as monotherapy. | [5][7] |
| Phase I/II | Newly diagnosed AML (in combination with chemotherapy) | Tandutinib at 200 mg and 500 mg twice daily (days 1-14) in combination with standard induction chemotherapy appeared well-tolerated. | [8] |
| Phase II (NCT00667394) | Recurrent Glioblastoma (in combination with bevacizumab) | Median overall survival of 11 months and progression-free survival of 4.1 months. Combination was more toxic than bevacizumab monotherapy. | [7][9] |
Experimental Protocols
The following are representative protocols for assays commonly used in the evaluation of Tandutinib.
Cell Viability (MTT) Assay
This protocol is adapted for determining the effect of Tandutinib on the proliferation of leukemic cell lines such as MV4-11 or MOLM-13.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.
-
Compound Addition: Add serial dilutions of this compound (or vehicle control) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for FLT3 Phosphorylation
This protocol is designed to assess the inhibitory effect of Tandutinib on FLT3 autophosphorylation in a FLT3-ITD positive cell line like MV4-11.
-
Cell Treatment: Culture MV4-11 cells to a density of 1-2 x 10^6 cells/mL. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours at 37°C.
-
Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-FLT3 (e.g., Tyr589/591) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FLT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Drug Development and Clinical Evaluation
The development of Tandutinib followed a classical trajectory from preclinical evaluation to clinical trials.
Conclusion
This compound is a well-characterized inhibitor of FLT3, c-Kit, and PDGFR with demonstrated preclinical and clinical activity in relevant cancer models, particularly FLT3-ITD positive AML. This technical guide summarizes the key data and methodologies associated with its discovery and development, providing a valuable resource for the scientific community. While clinical development has explored its use in various cancers, the data generated continues to inform the broader field of tyrosine kinase inhibitor research.
References
- 1. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Tandutinib Hydrochloride: A Technical Overview of Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandutinib hydrochloride (formerly known as MLN518 and CT53518) is a potent, orally bioavailable, small-molecule inhibitor of type III receptor tyrosine kinases (RTKs).[1][2][3] Structurally, it is a piperazinyl quinazoline compound.[2][4] Its primary development focus has been as a targeted therapy for acute myeloid leukemia (AML), particularly in patients with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[4][5][6] Preclinical research has demonstrated that Tandutinib also exhibits inhibitory activity against other key signaling kinases, suggesting its potential application in a broader range of malignancies. This guide provides an in-depth overview of the core preclinical data, experimental methodologies, and signaling pathways associated with this compound.
Mechanism of Action
Tandutinib functions as an ATP-competitive inhibitor of specific receptor tyrosine kinases. By binding to the ATP-binding pocket of these enzymes, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] This inhibition ultimately disrupts critical cellular processes in cancer cells, including proliferation, survival, and differentiation, leading to apoptosis.[1][7][8] The primary targets of Tandutinib are FLT3, c-Kit, and the platelet-derived growth factor receptor (PDGFR).[9][10][11]
Key Signaling Pathways Inhibited by Tandutinib
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a crucial regulator of normal hematopoiesis.[12] In a significant subset of AML patients, FLT3 is constitutively activated due to mutations, most commonly internal tandem duplications (ITD), leading to uncontrolled cell proliferation and survival.[4][5][7] Tandutinib directly inhibits this aberrant FLT3 signaling.
References
- 1. Facebook [cancer.gov]
- 2. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tandutinib, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Tandutinib - LKT Labs [lktlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. abmole.com [abmole.com]
- 12. mdpi.com [mdpi.com]
In-Depth Technical Guide: In Vitro Pharmacodynamics of Tandutinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of Tandutinib hydrochloride (formerly MLN518), a potent and selective small molecule inhibitor of type III receptor tyrosine kinases. The information presented herein is intended to support research and development efforts by detailing the compound's mechanism of action, inhibitory activity, and effects on crucial cellular signaling pathways, supplemented with detailed experimental protocols and visual representations of key concepts.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor that primarily targets FMS-like tyrosine kinase 3 (FLT3), c-KIT, and the platelet-derived growth factor receptor (PDGFR).[1][2][3] As a piperazinyl quinazoline compound, its mode of action involves binding to the ATP pocket within the kinase domain of these receptors, thereby preventing their autophosphorylation and subsequent activation.[1][4] This inhibitory action is particularly significant in malignancies driven by gain-of-function mutations, such as the internal tandem duplication (ITD) mutations in FLT3, which are prevalent in approximately 25-30% of adult acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[3][5] By blocking the catalytic activity of these kinases, Tandutinib effectively abrogates the downstream signaling cascades that promote cell proliferation and survival.[1][6]
Quantitative Inhibitory Activity
The in vitro potency of Tandutinib has been extensively evaluated through a variety of enzymatic and cell-based assays. The following tables provide a consolidated summary of its inhibitory concentrations.
Table 1: Kinase Inhibition Profile of Tandutinib
| Target Kinase | Assay Type | IC50 / Ki |
| FLT3 | Kinase Assay | 0.22 µM[2][7] |
| c-Kit | Kinase Assay | 0.17 µM[2] |
| PDGFR | Kinase Assay | 0.20 µM[2] |
| FLT3 | Cell-based Autophosphorylation | 95 - 122 ng/mL[4] |
| β-PDGFR | Cell-based Autophosphorylation | 95 - 122 ng/mL[4] |
| KIT | Cell-based Autophosphorylation | 95 - 122 ng/mL[4] |
| hERG | Competitive Binding Assay | Ki = 216 ng/mL, IC50 = 550 ng/mL[4] |
Table 2: Cellular Proliferation and Phosphorylation Inhibition by Tandutinib in Leukemia Models
| Cell Line | FLT3 Status | Assay Type | IC50 |
| Ba/F3 (FLT3-ITD) | ITD Mutant | IL-3 Independent Growth | 10 - 30 nM[7] |
| Ba/F3 (FLT3-ITD) | ITD Mutant | FLT3-ITD Autophosphorylation | 10 - 100 nM[7] |
| Molm-13 | ITD Positive | Cell Proliferation | 10 nM[7] |
| Molm-14 | ITD Positive | Cell Proliferation | 10 nM[7] |
| Human Leukemia Cells | FLT3-ITD Mutations | Cell Proliferation | ~6 ng/mL[4] |
Impact on Intracellular Signaling Pathways
Constitutively active FLT3 receptors, particularly those with ITD mutations, drive leukemogenesis through the persistent activation of multiple downstream signaling pathways. Tandutinib's therapeutic efficacy stems from its ability to suppress these aberrant signals.
-
RAS/MAPK Pathway: This cascade, integral to cell proliferation and differentiation, is a key downstream effector of FLT3. Tandutinib treatment leads to a marked reduction in the phosphorylation of ERK1/2, a central kinase in this pathway, in FLT3-ITD positive AML cells.[8]
-
PI3K/Akt/mTOR Pathway: A critical regulator of cell survival, growth, and apoptosis, this pathway is also activated by mutated FLT3. The inhibitory action of Tandutinib on this pathway is evidenced by the decreased phosphorylation of Akt.[8]
-
JAK/STAT Pathway: The phosphorylation and subsequent activation of STAT5 are crucial for the survival and proliferation of leukemic blasts. Tandutinib effectively inhibits the phosphorylation of STAT5 in FLT3-dependent cell lines.
Visualizing the Mechanism and Experimental Approach
To elucidate the pharmacodynamics of Tandutinib, the following diagrams illustrate its molecular target within the FLT3 signaling network and a typical experimental workflow for its in vitro characterization.
Caption: Inhibition of FLT3 signaling pathways by Tandutinib.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Tandutinib Hydrochloride: A Quinazoline-Based Multi-Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tandutinib hydrochloride (formerly MLN518), a synthetic, orally available quinazoline-based small molecule, has emerged as a potent inhibitor of type III receptor tyrosine kinases (RTKs).[1][2][3] This technical guide provides a comprehensive overview of Tandutinib, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. Tandutinib selectively targets FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and KIT, key drivers in various hematological malignancies and solid tumors.[1][3][4] This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of targeted cancer therapies.
Introduction
The development of small molecule kinase inhibitors has revolutionized the landscape of cancer therapy. This compound falls within this class of targeted agents, specifically as a quinazoline-derivative.[1][3] Its primary mechanism of action involves the inhibition of autophosphorylation and subsequent downstream signaling of critical RTKs, thereby impeding cellular proliferation and inducing apoptosis in cancer cells harboring activating mutations of these kinases.[3][4] Notably, mutations in the FLT3 gene are prevalent in a significant portion of acute myelogenous leukemia (AML) cases, making Tandutinib a promising therapeutic candidate for this patient population.[1][3]
Chemical Properties and Structure
Tandutinib is a piperazinyl quinazoline compound.[1][3] Its chemical structure is characterized by a quinazoline core, a key feature for its kinase inhibitory activity.
-
Chemical Name: 4-(4-(4-isopropoxybenzoyl)piperazin-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazoline hydrochloride
-
Molecular Formula: C31H42N6O4 · HCl
-
Molecular Weight: 599.16 g/mol [5]
Mechanism of Action and Signaling Pathways
Tandutinib exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding site of the catalytic domain of FLT3, c-Kit, and PDGFR.[3] This inhibition prevents the autophosphorylation of the kinase, a critical step in the activation of downstream signaling cascades. The primary pathways affected by Tandutinib inhibition include the RAS/MEK/ERK (MAPK) and the PI3K/Akt pathways, both of which are crucial for cell survival, proliferation, and differentiation.[6]
In cancer cells with activating mutations, such as the internal tandem duplication (ITD) mutations of FLT3 in AML, these pathways are constitutively active, leading to uncontrolled cell growth.[1] Tandutinib effectively blocks this aberrant signaling.[6]
Figure 1: Simplified signaling pathway of Tandutinib's mechanism of action.
Quantitative Data
The inhibitory activity of Tandutinib has been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Inhibitory Activity of Tandutinib
| Target Kinase | Assay Type | IC50 Value | Cell Line / System | Reference |
| FLT3 | Kinase Assay | 0.22 µM | - | [5][6][7] |
| c-Kit | Kinase Assay | 0.17 µM | - | [5][6][7] |
| PDGFR | Kinase Assay | 0.20 µM | - | [5][6][7] |
| FLT3-ITD | Cell-based Autophosphorylation | 6-17 ng/mL | Ba/F3 cells | [1] |
| FLT3-ITD | Cell-based Autophosphorylation | ~30 nM | Human FLT3-ITD-positive AML cell lines | [6] |
| FLT3, β-PDGFR, KIT | Cell-based Assay | 95-122 ng/mL | - | [1] |
| FLT3-ITD | Cell Proliferation | ~6 ng/mL | Human leukemia cell lines | [1] |
| FLT3-ITD | Cell Proliferation | 10 nM | Molm-13, Molm-14 | [6] |
Table 2: In Vivo Efficacy of Tandutinib
| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |
| Nude Mice | Ba/F3 cells expressing FLT3-ITD | Given twice daily by oral gavage | Increased survival | [1] |
| Mice with Myeloproliferative Disease | Hematopoietic progenitor cells with FLT3-ITD mutations | Not specified | Increased survival | [1] |
| Athymic Nude Mice | Not specified | 60 mg/kg; oral gavage; daily; for 35 days | Statistically significant increase in survival (extended on average by 20 days) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of Tandutinib.
Cell-Based Receptor Autophosphorylation Assays
This assay is designed to measure the ability of a compound to inhibit the autophosphorylation of a target receptor tyrosine kinase within a cellular context.
Figure 2: Workflow for a cell-based receptor autophosphorylation assay.
Protocol:
-
Cell Culture: Cells expressing the target kinase (e.g., Ba/F3 cells engineered to express FLT3-ITD mutants) are cultured under standard conditions.[1]
-
Serum Starvation: To reduce basal levels of receptor phosphorylation, cells are typically serum-starved for a defined period (e.g., 4-24 hours) prior to the experiment.
-
Compound Treatment: Cells are pre-incubated with a range of concentrations of this compound for a specific duration (e.g., 30 minutes).[6]
-
Ligand Stimulation: For non-constitutively active kinases, cells are stimulated with the appropriate ligand to induce receptor autophosphorylation. This step is omitted for constitutively active mutants like FLT3-ITD.
-
Cell Lysis: Cells are lysed to extract total cellular proteins.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated form of the target kinase and for the total amount of the kinase protein (as a loading control).
-
Detection and Quantification: Following incubation with a secondary antibody, the protein bands are visualized and quantified. The ratio of phosphorylated to total kinase is calculated for each Tandutinib concentration.
-
IC50 Determination: The concentration of Tandutinib that inhibits 50% of the receptor autophosphorylation is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Proliferation Assays
This assay assesses the effect of a compound on the growth and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., Molm-13, Molm-14) are seeded into multi-well plates at a predetermined density.[6]
-
Compound Treatment: Cells are exposed to increasing concentrations of Tandutinib (e.g., 0.004-30 µM).[8]
-
Incubation: The cells are incubated for a specified period, typically 3-7 days.[8]
-
Viability Assessment: The number of viable cells is determined using methods such as Trypan blue dye exclusion, MTT assay, or CellTiter-Glo® Luminescent Cell Viability Assay.[8]
-
IC50 Calculation: The IC50 value, representing the concentration of Tandutinib that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
Clinical Development
Tandutinib has been evaluated in clinical trials for various malignancies, primarily AML and high-risk myelodysplastic syndrome (MDS).[1][2]
-
Phase 1 Trials: In a Phase 1 trial involving patients with AML or high-risk MDS, Tandutinib was administered orally at doses ranging from 50 mg to 700 mg twice daily.[2] The principal dose-limiting toxicity was reversible generalized muscular weakness and/or fatigue.[2]
-
Phase 2 Trials: A Phase 2 trial investigated Tandutinib in combination with bevacizumab for patients with recurrent glioblastoma.[9][10] The study found that the combination was as effective but more toxic than bevacizumab monotherapy.[10]
Conclusion
This compound is a potent, quinazoline-based inhibitor of FLT3, c-Kit, and PDGFR with demonstrated preclinical activity in models of hematological malignancies. While early clinical trials have shown some activity, further investigation is required to fully define its therapeutic role. The detailed information on its mechanism of action, quantitative inhibitory data, and experimental protocols provided in this guide serves as a valuable resource for the ongoing research and development of targeted therapies in oncology.
References
- 1. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Tandutinib Hydrochloride: A Technical Guide to its Role in Inhibiting Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of Tandutinib hydrochloride (also known as MLN518), a potent small-molecule inhibitor of type III receptor tyrosine kinases. It details the mechanism of action, summarizes key quantitative data on its anti-proliferative effects, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved.
Introduction
Tandutinib is a piperazinyl quinazoline compound that functions as a receptor tyrosine kinase inhibitor.[1] It was developed as a targeted therapy, primarily for hematological malignancies such as Acute Myeloid Leukemia (AML), where mutations in specific tyrosine kinases are known drivers of the disease.[1][2] Approximately 25% to 30% of adult AML patients harbor a mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, making it a key therapeutic target.[1][3] Tandutinib selectively inhibits FLT3, as well as other members of the type III receptor tyrosine kinase family, including c-Kit and platelet-derived growth factor receptor (PDGFR).[1][4] Its ability to block the signaling pathways that drive cell growth and survival forms the basis of its anti-neoplastic activity.[1][5]
Mechanism of Action: Targeting Key Oncogenic Drivers
Tandutinib exerts its anti-proliferative effects by inhibiting the autophosphorylation of key receptor tyrosine kinases, thereby blocking downstream signaling cascades essential for cell survival and proliferation.[1][5]
Primary Kinase Targets:
-
FMS-like Tyrosine Kinase 3 (FLT3): Tandutinib is a potent inhibitor of FLT3, particularly in cases of internal tandem duplication (ITD) mutations, which lead to constitutive activation of the kinase.[2][4] This is a primary driver in a significant subset of AML cases.[3]
-
c-Kit: This kinase is involved in the development of various cell types, and its aberrant activation is implicated in several cancers. Tandutinib effectively inhibits c-Kit.[6][7]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Inhibition of PDGFR contributes to Tandutinib's overall anti-cancer effects, including potential anti-angiogenic activity.[6][8]
By binding to the ATP-binding pocket of these kinases, Tandutinib prevents their phosphorylation and activation. This blockade disrupts major downstream signaling pathways, including:
-
MAP Kinase (MAPK) Pathway: Inhibition of this pathway curtails cell proliferation.[7]
-
PI3 Kinase (PI3K)/Akt Pathway: Blocking this pathway is crucial for inducing apoptosis, as it is a key regulator of cell survival.[7]
The concerted inhibition of these pathways ultimately leads to a halt in the cell cycle and the induction of programmed cell death (apoptosis) in malignant cells.[7][9]
Quantitative Analysis of Kinase Inhibition and Anti-Proliferative Activity
Tandutinib has demonstrated potent and selective inhibitory activity across various kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized below.
Table 1: IC50 Values of Tandutinib for Target Kinases
| Target Kinase | IC50 Value (µM) | Source(s) |
| FLT3 | 0.22 | [6][7][9] |
| c-Kit | 0.17 | [6][7][9] |
| PDGFR | 0.20 | [6][7][9] |
| CSF-1R | 3.43 | [9][10] |
Table 2: IC50 Values of Tandutinib in Cellular Proliferation Assays
| Cell Line / Condition | IC50 Value | Source(s) |
| Ba/F3 cells (FLT3-ITD mutants) | 10-100 nM (0.01-0.1 µM) | [7][9] |
| Human leukemia cells (FLT3-ITD) | ~6 ng/mL | [4] |
| Molm-13 (FLT3-ITD positive) | 10 nM (0.01 µM) | [7][9] |
| Molm-14 (FLT3-ITD positive) | 10 nM (0.01 µM) | [7][9] |
| FLT3, PDGFR, KIT (Cell-based assays) | 95-122 ng/mL | [4] |
Notably, Tandutinib displays high selectivity, with little activity observed against a broad range of other kinases, including EGFR, FGFR, KDR, InsR, Src, and Abl.[4][9]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-proliferative effects of Tandutinib.
Cellular Proliferation Assay (XTT-based)
This assay measures the metabolic activity of viable cells to determine the effect of a compound on cell proliferation.
Methodology:
-
Cell Seeding: Plate cells (e.g., MV4;11, MOLM14) in 96-well plates at a density of 30,000 cells per well.[11]
-
Compound Addition: Add this compound at a range of concentrations to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[11]
-
XTT Reagent Addition: Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture to each well.
-
Incubation: Incubate for an additional 4-24 hours, allowing metabolically active cells to convert the XTT tetrazolium salt into a formazan dye.
-
Data Acquisition: Measure the absorbance of the formazan product using a spectrophotometer or plate reader at a wavelength of 450-500 nm (with a reference wavelength >600 nm).
-
Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Treatment: Expose cells (e.g., Molm-14) to Tandutinib at desired concentrations (e.g., 0.004-30 µM) for various time points (e.g., 24 to 96 hours).[9][10]
-
Cell Harvesting: At each time point, harvest the cells, wash them with PBS.[10]
-
Resuspension: Resuspend the cell pellet in 100 µL of binding buffer (containing 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl2).[10]
-
Staining: Add Annexin V-FITC (100 ng) and Propidium Iodide (PI, 250 ng) to the cell suspension.[10]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[10]
-
Flow Cytometry: Perform flow cytometry analysis immediately, using an excitation wavelength of 488 nm.[10]
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Clinical Development and Combination Therapies
While Tandutinib showed promise in preclinical models, its activity as a single agent in early clinical trials for AML and myelodysplastic syndrome was limited.[2][12] However, its therapeutic potential was more evident in combination therapies.
-
AML: In a Phase I/II trial for newly diagnosed AML, Tandutinib administered with standard chemotherapy agents cytarabine and daunorubicin resulted in a high rate of complete remissions (90%).[2] Studies have shown that Tandutinib has synergistic anti-leukemic effects with these agents, particularly in FLT3-ITD positive blasts.[3][11]
-
Glioblastoma: A Phase II trial investigated Tandutinib in combination with bevacizumab for recurrent glioblastoma.[8][13] The combination did not show improved efficacy over bevacizumab monotherapy and was associated with greater toxicity.[8][13]
The principal dose-limiting toxicity observed in clinical trials was reversible generalized muscular weakness and fatigue.[12]
Conclusion
This compound is a potent and selective inhibitor of type III receptor tyrosine kinases, most notably FLT3, c-Kit, and PDGFR. By blocking the autophosphorylation of these key oncogenic drivers, it effectively shuts down downstream proliferation and survival signaling through the MAPK and PI3K/Akt pathways. This mechanism translates to significant anti-proliferative and pro-apoptotic effects in cancer cells, especially those harboring FLT3-ITD mutations. While its efficacy as a monotherapy has been modest, its synergistic effects in combination with standard chemotherapies underscore its potential role in targeted cancer treatment regimens. The detailed protocols and quantitative data presented here provide a comprehensive resource for researchers engaged in the ongoing development and evaluation of kinase inhibitors.
References
- 1. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tandutinib, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Tandutinib Hydrochloride: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of tandutinib hydrochloride (formerly MLN518), a potent small-molecule inhibitor of type III receptor tyrosine kinases. It details the molecular mechanisms through which tandutinib induces apoptosis in cancer cells, presents quantitative data on its efficacy, and outlines key experimental protocols for its study.
Introduction
Tandutinib (MLN518/CT53518) is a quinazoline-based compound that selectively inhibits FMS-like tyrosine kinase 3 (FLT3), c-Kit, and the platelet-derived growth factor receptor (PDGFR).[1][2][3] Activating mutations in these kinases, particularly FLT3, are critical drivers in various hematologic malignancies, most notably Acute Myeloid Leukemia (AML).[1][4] Approximately 25-30% of adult AML patients harbor an FLT3 mutation, which often correlates with a poor prognosis, earlier relapse, and shorter survival rates.[1][2] Tandutinib's primary mechanism of action involves the inhibition of kinase autophosphorylation, which blocks downstream signaling pathways essential for cell proliferation and survival, ultimately leading to programmed cell death, or apoptosis.[1][5]
Core Mechanism of Action: Kinase Inhibition
Tandutinib functions as a competitive inhibitor at the ATP-binding site of its target kinases. Its primary targets are type III receptor tyrosine kinases, which play a crucial role in hematopoiesis.[2][4] In cancer cells, particularly those with FLT3 internal tandem duplication (FLT3-ITD) mutations, the FLT3 receptor is constitutively active, leading to ligand-independent signaling that promotes uncontrolled cell growth and survival.[6]
Tandutinib potently inhibits the autophosphorylation of FLT3, c-Kit, and PDGFR, thereby deactivating the receptor and preventing the initiation of downstream signaling cascades.[1][5] This targeted inhibition is the foundational event that culminates in the induction of apoptosis.
Signaling Pathways to Apoptosis
The constitutive activation of FLT3-ITD triggers several pro-survival signaling pathways. Tandutinib's efficacy lies in its ability to simultaneously shut down these pathways, shifting the cellular balance from survival to apoptosis.
3.1 Inhibition of Pro-Survival Pathways
Tandutinib's blockade of FLT3 phosphorylation leads to the downregulation of two major signaling axes:
-
PI3K/Akt/mTOR Pathway : This pathway is a central regulator of cell growth, proliferation, and survival. Tandutinib treatment efficiently blocks the phosphorylation of Akt and the downstream effector mTOR, which is crucial for protein synthesis and cell growth.[7][8]
-
RAS/MEK/ERK Pathway : This cascade is critical for mitogenic signaling and cell proliferation. Tandutinib has been shown to inhibit the phosphorylation of Erk2, a key component of this pathway.[7]
-
JAK/STAT Pathway : The STAT5 protein, in particular, is often constitutively activated downstream of FLT3-ITD and promotes the transcription of anti-apoptotic genes like Bcl-xL.[6] Tandutinib treatment leads to the inhibition of STAT5 phosphorylation.[6]
3.2 Activation of the Intrinsic Apoptotic Pathway
By inhibiting pro-survival signals (e.g., those mediated by Akt and STAT5), tandutinib disrupts the expression and function of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 and Bcl-xL.[8][9] This leads to an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins.[8] The predominance of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade.
The execution of apoptosis is carried out by effector caspases, primarily caspase-3.[10][11] Tandutinib treatment has been shown to significantly increase the levels of activated caspase-3 in cancer cells, confirming the engagement of this final execution pathway.[8]
Quantitative Efficacy Data
The potency of tandutinib has been quantified in various biochemical and cell-based assays. The data highlights its selectivity and effectiveness, particularly in cells harboring FLT3-ITD mutations.
Table 1: Inhibitory Concentration (IC50) of Tandutinib Against Target Kinases
| Target Kinase | IC50 Value | Assay Type | Reference(s) |
|---|---|---|---|
| FLT3 | 0.22 µM | Biochemical | [7][12] |
| c-Kit | 0.17 µM | Biochemical | [7] |
| PDGFR | 0.20 µM | Biochemical | [7] |
| FLT3, PDGFR, KIT | 95-122 ng/mL | Cell-based | [2][13] |
| FLT3-ITD Autophosphorylation | 10-100 nM | Cell-based (Ba/F3) |[12] |
Table 2: Anti-proliferative and Pro-apoptotic Effects of Tandutinib on Cancer Cell Lines
| Cell Line | FLT3 Status | Effect Measured | Concentration/Time | Result | Reference(s) |
|---|---|---|---|---|---|
| Molm-13, Molm-14 | ITD-Positive | Proliferation | N/A | IC50 ≈ 10 nM | [12] |
| Ba/F3 (FLT3-ITD) | ITD-Positive | Proliferation | N/A | IC50 = 10-30 nM | [12] |
| Molm-14 | ITD-Positive | Apoptosis | 1 µM / 24 hours | 51% Apoptosis | [7][12] |
| THP-1 | ITD-Positive | Apoptosis | 1 µM / 96 hours | 78% Apoptosis | [7][12] |
| Primary AML Blasts | ITD-Positive | Proliferation | 100-500 nM | Significant Inhibition | [14] |
| Primary AML Blasts | Wild-Type | Proliferation | 100-500 nM | Minor Effect |[14] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of tandutinib.
5.1 Protocol: Western Blot for Phospho-Kinase Levels
This protocol is used to determine the effect of tandutinib on the phosphorylation status of FLT3 and downstream proteins like Akt and STAT5.
-
Cell Culture and Treatment : Seed FLT3-ITD positive cells (e.g., Molm-14) at a density of 1x10^6 cells/mL. Treat cells with varying concentrations of tandutinib (e.g., 0, 30, 100, 300 nM) for a specified time (e.g., 4-24 hours).
-
Cell Lysis : Harvest cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (20-40 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer : Transfer proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies targeting p-FLT3, total FLT3, p-Akt, total Akt, p-STAT5, and total STAT5. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody and Detection : Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5.2 Protocol: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[15][16]
-
Cell Treatment : Treat 1-2 x 10^6 cells with tandutinib (e.g., 1 µM) for the desired time (e.g., 24, 48, 96 hours). Include an untreated control.
-
Cell Collection : Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing : Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining : Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells.
-
Incubation : Incubate the cells for 15 minutes at room temperature, protected from light.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
5.3 Protocol: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
-
Cell Culture : Plate cells in a 96-well white-walled plate and treat with tandutinib as required.
-
Reagent Preparation : Prepare the luminescent caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).
-
Assay : Add 100 µL of the caspase reagent directly to each 100 µL of cell culture medium in the wells.
-
Incubation : Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours.
-
Measurement : Measure the luminescence of each sample using a plate-reading luminometer. The light output is directly proportional to the amount of caspase activity.
Conclusion
This compound is a potent FLT3 kinase inhibitor that effectively induces apoptosis in cancer cells, particularly in AML with FLT3-ITD mutations.[2][14] Its mechanism is rooted in the inhibition of FLT3 autophosphorylation, leading to the suppression of critical pro-survival signaling pathways, including PI3K/Akt and STAT5.[7][8] This action shifts the balance of Bcl-2 family proteins to favor apoptosis, triggering the mitochondrial pathway and activating executioner caspases.[8] While single-agent activity in clinical trials has been modest, its pro-apoptotic effects provide a strong rationale for its use in combination therapies with standard cytotoxic agents like cytarabine and daunorubicin, where it has shown synergistic effects and promising clinical activity.[5][17] Further research into tandutinib's role in overcoming chemoresistance and its application in other kinase-driven malignancies is warranted.
References
- 1. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tandutinib, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. ashpublications.org [ashpublications.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tandutinib Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandutinib hydrochloride (formerly MLN518) is a potent and selective small molecule inhibitor of Class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2] Mutations that cause constitutive activation of FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Tandutinib has been shown to inhibit the autophosphorylation of these kinases, thereby blocking downstream signaling pathways, inducing apoptosis, and inhibiting the proliferation of cancer cells. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Tandutinib
| Target | Assay Type | Cell Line/System | IC50 |
| FLT3 | Kinase Assay | Recombinant Enzyme | 0.22 µM[1] |
| c-Kit | Kinase Assay | Recombinant Enzyme | 0.17 µM[1] |
| PDGFR | Kinase Assay | Recombinant Enzyme | 0.20 µM[1] |
| FLT3-ITD | Cell-Based Autophosphorylation | Ba/F3 cells | 10-100 nM |
| FLT3-ITD | Cell Proliferation | Molm-13, Molm-14 cells | 10 nM |
| FLT3-ITD | Cell Proliferation | MV4-11 cells | 60 nM[1] |
Table 2: Cellular Effects of Tandutinib in FLT3-ITD Positive AML Cells
| Assay | Cell Line | Treatment | Observation |
| Apoptosis | Molm-14 | 1 µM Tandutinib | Significant induction of apoptosis[1] |
| FLT3 Phosphorylation | Molm-14 | 100-300 nM Tandutinib | Efficiently blocked |
| Akt Phosphorylation | Molm-14 | 100-300 nM Tandutinib | Efficiently blocked |
| ERK Phosphorylation | Molm-14 | 100-300 nM Tandutinib | Efficiently blocked |
Signaling Pathway
The primary mechanism of action of tandutinib is the inhibition of the FLT3 receptor tyrosine kinase. In AML, internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to its constitutive, ligand-independent activation. This results in the continuous activation of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. Tandutinib binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream effectors.
References
Application Notes and Protocols: The Use of Tandutinib Hydrochloride in Molm-14 and THP-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandutinib hydrochloride (formerly MLN518) is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in two distinct human AML cell lines: Molm-14, which harbors an internal tandem duplication (ITD) mutation of FLT3, and THP-1, which expresses the wild-type FLT3 receptor. Understanding the differential effects of Tandutinib on these cell lines is crucial for research into FLT3-targeted therapies.
Cell Line Characteristics
| Cell Line | Origin | Key Characteristics | FLT3 Status |
| Molm-14 | Human Acute Myeloid Leukemia (M5) | Expresses mutated, constitutively active FLT3. | FLT3-ITD Positive |
| THP-1 | Human Acute Monocytic Leukemia | Expresses wild-type FLT3 receptor. | FLT3-Wild Type |
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of FLT3, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[1][2] In FLT3-ITD positive cells like Molm-14, where the receptor is constitutively active, Tandutinib effectively blocks oncogenic signaling, leading to cell cycle arrest and apoptosis. In FLT3-wild type cells like THP-1, the effect of Tandutinib is dependent on the presence of the FLT3 ligand, as the receptor is not constitutively active.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on Molm-14 and THP-1 cell lines based on published data.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Parameter | Molm-14 | THP-1 | Reference |
| Cell Proliferation (IC50) | ~10 nM | >1 µM (inferred) | [3] |
| FLT3-ITD Phosphorylation (IC50) | ~30 nM | N/A | [4] |
| General FLT3 Kinase Activity (IC50) | 0.22 µM | 0.22 µM | [1] |
| c-Kit Kinase Activity (IC50) | 0.17 µM | 0.17 µM | [1] |
| PDGFR Kinase Activity (IC50) | 0.20 µM | 0.20 µM | [1] |
Table 2: Apoptotic Effects of this compound
| Treatment Condition | Molm-14 (% Apoptosis) | THP-1 (% Apoptosis) | Reference |
| 1 µM Tandutinib (24 hours) | 51% | Not significant | |
| 1 µM Tandutinib (96 hours) | 78% | Not significant |
Signaling Pathways
Tandutinib's inhibition of FLT3 phosphorylation disrupts key downstream signaling pathways that are critical for leukemia cell proliferation and survival.
Experimental Protocols
Detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of Molm-14 and THP-1 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Ligand-induced Flt3-downregulation modulates cell death associated proteins and enhances chemosensitivity to idarubicin in THP-1 acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tandutinib Hydrochloride: Application Notes and Protocols for Western Blot Analysis of pFLT3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandutinib hydrochloride (formerly MLN518) is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), as well as other type III receptor tyrosine kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR).[1][2][3][4][5] Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), occurring in approximately 30% of patients, and are associated with a poor prognosis.[6] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells.[4][5] this compound exerts its therapeutic effect by inhibiting the autophosphorylation of the FLT3 receptor, thereby blocking downstream signaling pathways.[1][4]
Western blot analysis is a fundamental technique to assess the efficacy of FLT3 inhibitors like this compound by directly measuring the phosphorylation status of FLT3 (pFLT3).[1][3][4] This document provides detailed application notes and protocols for the use of this compound in cell-based assays and the subsequent analysis of pFLT3 levels by Western blotting.
Data Presentation
The inhibitory activity of this compound on FLT3 phosphorylation can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.
| Cell Line | FLT3 Mutation Status | Parameter | IC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | Cell Proliferation | 10 | [2] |
| MOLM-14 | FLT3-ITD | Cell Proliferation | 10 | [2] |
| Human FLT3-ITD-positive AML cell lines | FLT3-ITD | pFLT3 Inhibition | ~30 | [2] |
| Ba/F3 cells expressing various FLT3-ITD mutants | FLT3-ITD | FLT3-ITD Autophosphorylation | 6 - 17 ng/mL | [1] |
Representative Quantitative Analysis of pFLT3 Inhibition by this compound
The following table illustrates the expected dose-dependent inhibition of pFLT3 in a FLT3-ITD positive AML cell line (e.g., MOLM-13 or MV4-11) after treatment with this compound for 2 hours. Data is presented as a percentage of the vehicle-treated control, as would be determined by densitometric analysis of Western blot bands.
| Tandutinib HCl Concentration (nM) | Relative pFLT3 Level (%) |
| 0 (Vehicle) | 100 |
| 10 | 75 |
| 30 | 50 |
| 100 | 20 |
| 300 | 5 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: FLT3 Signaling Pathway and Inhibition by Tandutinib HCl.
Caption: Western Blot Workflow for pFLT3 Analysis.
Experimental Protocols
1. Cell Culture and Treatment with this compound
This protocol is designed for suspension AML cell lines such as MOLM-13 and MV4-11, which harbor the FLT3-ITD mutation.
-
Materials:
-
AML cell line (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well culture plates
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Culture AML cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in the exponential growth phase.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for a predetermined time, typically 2 hours, to observe effects on signaling pathways. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
Following incubation, proceed immediately to cell lysis.
-
2. Western Blot Analysis of pFLT3
-
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies: Rabbit anti-phospho-FLT3 (Tyr591) and Rabbit anti-FLT3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis:
-
Transfer the cell suspension from the 6-well plates to centrifuge tubes.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Aspirate the supernatant and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cell pellet.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pFLT3, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FLT3 and a housekeeping protein (e.g., GAPDH or β-actin).
-
Perform densitometric analysis of the pFLT3 and total FLT3 bands using appropriate software. The pFLT3 signal should be normalized to the total FLT3 signal for each sample.
-
-
References
- 1. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Tandutinib, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tandutinib Hydrochloride in Animal Models of Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of tandutinib hydrochloride (formerly MLN518), a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), in preclinical animal models of Acute Myeloid Leukemia (AML). This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of tandutinib, particularly in AML driven by FLT3 internal tandem duplication (ITD) mutations.
Introduction to this compound
Tandutinib is a selective, orally bioavailable small molecule inhibitor of type III receptor tyrosine kinases, including FLT3, c-KIT, and platelet-derived growth factor receptor (PDGFR).[1][2] Activating mutations in FLT3 are present in approximately 30% of AML patients and are associated with a poor prognosis.[2][3] The most common of these are internal tandem duplications (ITD) in the juxtamembrane domain, which lead to constitutive activation of the kinase and downstream signaling pathways, promoting leukemic cell proliferation and survival.[3][4] Tandutinib has been shown to inhibit FLT3 autophosphorylation and downstream signaling, leading to anti-leukemic activity in preclinical models.[1][5]
Mechanism of Action and Signaling Pathway
Tandutinib exerts its anti-leukemic effect by competitively binding to the ATP-binding pocket of the FLT3 kinase, inhibiting its autophosphorylation. This blockade prevents the activation of downstream pro-survival and proliferative signaling cascades, including the STAT5, PI3K/AKT, and MAPK/ERK pathways.[6][7] Inhibition of these pathways in FLT3-ITD positive AML cells leads to cell cycle arrest and apoptosis.[6]
Caption: Tandutinib inhibits FLT3-ITD signaling pathways.
Quantitative Data from Preclinical Studies
The following tables summarize the in vitro and in vivo efficacy of this compound in AML models.
Table 1: In Vitro Activity of Tandutinib in FLT3-ITD Positive AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) | Reference |
| MOLM-13 | ITD | ~6 | [1] |
| MV4-11 | ITD | ~6 | [1] |
| Ba/F3-ITD | ITD | 6-17 | [1] |
Table 2: In Vivo Efficacy of Tandutinib in AML Xenograft Models
| Animal Model | AML Cell Line | Treatment Regimen | Key Findings | Reference |
| Nude Mice | Ba/F3-ITD | 60 mg/kg, oral gavage, twice daily | Increased survival | [1] |
| NSG Mice | MOLM-13-Luc | 50 mg/kg, oral gavage, daily | Reduced leukemia burden, prolonged survival | [8] |
| NOD/SCID Mice | MV4-11 | 50-150 mg/kg, oral gavage, daily | Prolonged survival | [6] |
Experimental Protocols
AML Xenograft Mouse Model Protocol (Disseminated Model)
This protocol describes the establishment of a disseminated AML model using the MOLM-13 cell line, which harbors an FLT3-ITD mutation.
Caption: Workflow for establishing an AML xenograft model.
Materials:
-
MOLM-13 human AML cell line (FLT3-ITD positive)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
6-8 week old immunodeficient mice (e.g., NOD/SCID/IL2Rγc-null or NSG)
-
Insulin syringes with 28-30 gauge needles
Procedure:
-
Cell Culture: Culture MOLM-13 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in exponential growth phase.
-
Cell Harvesting and Viability:
-
On the day of injection, harvest cells by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS.
-
Determine cell viability using Trypan Blue exclusion. Viability should be >95%.
-
-
Preparation of Cell Suspension for Injection:
-
Centrifuge the required number of cells and resuspend in sterile PBS at a final concentration of 1 x 10^5 cells per 100 µL. A common inoculum is 10,000 cells per mouse.[8]
-
Keep the cell suspension on ice until injection.
-
-
Intravenous Injection:
-
Warm the mice under a heat lamp to dilate the lateral tail veins.
-
Load a syringe with 100 µL of the cell suspension, ensuring no air bubbles are present.
-
Inject the cells slowly into the lateral tail vein of the mouse.
-
-
Monitoring Engraftment:
-
Begin monitoring for signs of disease (e.g., weight loss, ruffled fur, hind limb paralysis) 7-10 days post-injection.
-
Confirm engraftment by flow cytometry of peripheral blood (see Protocol 4.3) or bioluminescence imaging if using luciferase-expressing cells.[8] Engraftment is typically established when human CD45+ cells are detectable in the peripheral blood.
-
This compound Formulation and Oral Administration Protocol
Materials:
-
This compound powder
-
Vehicle for suspension (e.g., 10% absolute alcohol, 10% Cremophor-EL, 80% saline[8] or 0.5% methylcellulose in sterile water)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Preparation of Vehicle: Prepare the chosen vehicle under sterile conditions.
-
Formulation of Tandutinib Suspension:
-
Calculate the required amount of tandutinib based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.
-
Weigh the tandutinib powder accurately.
-
If using a crystalline powder, gently grind it to a fine powder using a mortar and pestle.
-
Gradually add the vehicle to the powder while triturating or homogenizing to create a uniform suspension. A typical final volume for oral gavage is 100-200 µL per mouse.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly dispense the tandutinib suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Administer the treatment daily or as required by the study design.
-
Protocol for Monitoring AML Burden by Flow Cytometry
Materials:
-
EDTA-coated microtainer tubes for blood collection
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD45 (hCD45)
-
Anti-mouse CD45 (mCD45)
-
(Optional) Anti-human CD33 for myeloid lineage confirmation
-
-
Flow cytometer
Procedure:
-
Peripheral Blood Collection:
-
Collect 50-100 µL of peripheral blood from the submandibular or saphenous vein into an EDTA-coated tube.
-
-
Red Blood Cell Lysis:
-
Add 1 mL of RBC Lysis Buffer to the blood sample.
-
Vortex and incubate for 5-10 minutes at room temperature.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of FACS Buffer.
-
Add the pre-titrated fluorescently labeled antibodies (e.g., anti-hCD45, anti-mCD45).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Wash and Acquisition:
-
Wash the cells with 1 mL of FACS Buffer, centrifuge, and discard the supernatant.
-
Resuspend the cell pellet in 200-300 µL of FACS Buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live cell population using forward and side scatter.
-
Within the live gate, create a plot of hCD45 versus mCD45.
-
Quantify the percentage of hCD45+ cells to determine the level of human AML cell engraftment in the peripheral blood.
-
Concluding Remarks
This compound has demonstrated significant preclinical activity in animal models of FLT3-ITD positive AML. The protocols provided herein offer a framework for conducting robust in vivo studies to further evaluate its therapeutic potential, both as a single agent and in combination with other anti-leukemic drugs. Careful execution of these experimental procedures is crucial for obtaining reliable and reproducible data. Researchers should always adhere to institutional guidelines for animal care and use.
References
- 1. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | STAT5 activation downstream of FLT3 ITD mutants [reactome.org]
- 5. Tandutinib, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. haematologica.org [haematologica.org]
- 7. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical efficacy for a novel tyrosine kinase inhibitor, ArQule 531 against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tandutinib Hydrochloride in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tandutinib hydrochloride in preclinical in vivo mouse studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various cancer models.
Mechanism of Action
Tandutinib is a potent and selective inhibitor of Class III receptor tyrosine kinases (RTKs), primarily targeting FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2] Mutations leading to the constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3][4] Tandutinib inhibits the autophosphorylation of these receptors, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and MAPK pathways.[4][5]
Signaling Pathway Diagram
Caption: Tandutinib inhibits FLT3, c-Kit, and PDGFR signaling pathways.
Recommended Dosing for In Vivo Mouse Studies
The effective dose of this compound in mice varies depending on the cancer model and the specific experimental goals. The following table summarizes doses used in published studies.
| Cancer Model | Mouse Strain | Dose | Administration Route | Frequency | Reference |
| Leukemia (FLT3-ITD) | Athymic Nude (nu/nu) | 60 mg/kg | Oral Gavage | Twice Daily (bid) | [6] |
| Leukemia (FLT3-ITD) | Not Specified | 180 mg/kg | Oral Gavage | Twice Daily (bid) | [6] |
| Colon Cancer Xenograft | Athymic Nude | 50 mg/kg | Intraperitoneal (IP) | Daily | [7] |
| Leukemia/Lymphoma (FLT3-ITD) | Nude | Not specified, but effective | Oral Gavage | Twice Daily (bid) | [3] |
Note: It is recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific mouse strain and cancer model.
Experimental Protocols
Preparation of this compound for Administration
A. For Oral Gavage:
This compound can be formulated as a suspension in a suitable vehicle.
-
Vehicle Options:
-
0.5% (w/v) Methylcellulose in sterile water.[8]
-
Carboxymethylcellulose sodium (CMC-Na) solution.
-
-
Protocol for 0.5% Methylcellulose Suspension:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder.
-
In a sterile tube, add a small volume of the 0.5% methylcellulose vehicle to the Tandutinib powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or triturating to ensure a homogenous suspension.
-
Prepare the suspension fresh daily before administration.
-
B. For Intraperitoneal Injection:
-
Vehicle:
-
5% Sodium Bicarbonate in sterile water.[7]
-
-
Protocol:
-
Prepare a 5% (w/v) solution of sodium bicarbonate in sterile water and filter-sterilize.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the 5% sodium bicarbonate solution. Ensure complete dissolution.
-
Prepare the solution fresh daily before administration.
-
Animal Models
-
Leukemia Models (FLT3-ITD):
-
Colon Cancer Xenograft Models:
Administration of this compound
-
Oral Gavage:
-
Intraperitoneal Injection:
-
Use a sterile syringe with an appropriate needle size (e.g., 27-gauge).
-
Inject into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.
-
Monitoring and Efficacy Assessment
-
Tumor Growth:
-
For subcutaneous xenografts, measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
For leukemia models, monitor disease progression by assessing peripheral blood for the presence of leukemic cells or by monitoring overall survival.[9]
-
-
Toxicity:
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), or signs of distress.[2]
-
Body weight should be recorded at least twice a week.
-
While one study noted "mild toxicity" at a high dose, another reported that high doses in animal models can lead to tremors and incoordination.[6][12] A phase 1 clinical trial in humans identified reversible generalized muscular weakness and fatigue as the principal dose-limiting toxicities.[3]
-
Experimental Workflow Diagram
Caption: General workflow for in vivo mouse studies with Tandutinib.
References
- 1. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxicology | MuriGenics [murigenics.com]
- 3. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical testing of antileukemic drugs using an in vivo model of systemic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for brain-wide or region-specific microglia depletion and repopulation in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of Tandutinib Hydrochloride Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tandutinib (also known as MLN518 or CT53518) is a potent, orally active, small-molecule inhibitor of Class III receptor tyrosine kinases (RTKs).[1][2][3] It selectively targets FMS-like tyrosine kinase 3 (FLT3), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR) with IC₅₀ values in the sub-micromolar range.[4][5][6] By inhibiting the autophosphorylation of these kinases, Tandutinib blocks downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation and survival.[1][7][8] This activity makes Tandutinib a valuable tool for research in hematological malignancies like Acute Myeloid Leukemia (AML), where FLT3 mutations are common, and for studying signaling pathways in various cancer models.[2][3]
This document provides detailed protocols for the preparation, storage, and handling of Tandutinib hydrochloride stock solutions in Dimethyl Sulfoxide (DMSO) for use in in vitro research applications.
Quantitative Data Summary
The following tables summarize the key properties and activity of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | MLN518 hydrochloride, CT53518 hydrochloride | |
| Molecular Formula | C₃₁H₄₃ClN₆O₄ | [4] |
| Molecular Weight | 599.16 g/mol | [4][5][9] |
| CAS Number | 2438900-70-8 | [4][9] |
| Appearance | White to beige powder |
Table 2: Solubility Data
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 100 mg/mL (≥ 166.90 mM) | Saturation may be unknown at higher concentrations. Use fresh, anhydrous DMSO as moisture can reduce solubility. | [4][7][10] |
| Water | 100 mg/mL (166.90 mM) | Requires sonication to dissolve. | [4] |
Table 3: In Vitro Inhibitory Activity (IC₅₀)
| Target | IC₅₀ Value | Reference |
| FLT3 | 0.22 µM | [4][5][7] |
| c-Kit | 0.17 µM | [4][5][7] |
| PDGFR | 0.20 µM | [4][5][7] |
Table 4: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | 2-8°C or -20°C | 2-3 years | [5][11] |
| Stock Solution (in DMSO) | -20°C | 1 month | [4][7][11] |
| Stock Solution (in DMSO) | -80°C | 6 months | [4][7][11][12] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of Tandutinib and a typical experimental workflow for its use.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or low-water content Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or sterile cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution, which can be diluted for various experimental needs.
-
Pre-analysis Calculation:
-
Determine the required volume of DMSO to achieve a 10 mM concentration.
-
The molecular weight of this compound is 599.16 g/mol .
-
Calculation: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
To make 1 mL of a 10 mM solution, you would need: 10 mM × 1 mL × 599.16 g/mol = 5.99 mg.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 6 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolution:
-
Using the exact weight from the previous step, recalculate the precise volume of DMSO needed.
-
Formula: Volume (mL) = [Mass (mg) / 599.16 ( g/mol )] / 10 (mM)
-
Example: If you weighed 6.2 mg, the required DMSO volume is [6.2 / 599.16] / 10 = 1.035 mL.
-
Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
-
Ensuring Complete Solubilization:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the solid does not fully dissolve, briefly sonicate the solution in a water bath until it becomes clear.[4] Visually inspect to ensure no particulates remain.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[11]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[7][11]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing:
-
Remove one aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature.
-
-
Dilution:
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 nM - 1 µM).
-
It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[11]
-
Important: The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11] Always include a vehicle control (medium with the same final DMSO concentration) in your experimental design.
-
Example Dilution: To make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of culture medium).
-
Protocol 3: Example Application - Western Blotting to Assess Inhibition of c-Kit Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells known to express c-Kit (e.g., certain colon cancer or AML cell lines) and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Tandutinib (prepared as in Protocol 2) for a predetermined time (e.g., 1-4 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Kit and total c-Kit.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
Quantify the band intensities. A decrease in the ratio of phospho-c-Kit to total c-Kit in Tandutinib-treated samples compared to the control indicates successful target inhibition.[8]
-
Safety and Handling Precautions
-
Handle this compound powder in a well-ventilated area or under a chemical fume hood to avoid inhalation.[12][13]
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to prevent skin and eye contact.[12][13]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.[12]
-
Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.
References
- 1. Facebook [cancer.gov]
- 2. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tandutinib, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. This compound|MSDS [dcchemicals.com]
- 13. fishersci.co.uk [fishersci.co.uk]
Application Notes: Tandutinib Hydrochloride Solubility and Stability in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandutinib (formerly MLN518, CT53518) is a potent, orally bioavailable small-molecule inhibitor of Class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2][3][4] Its hydrochloride salt is the form commonly used in research and development. Aberrant signaling from these RTKs is implicated in various malignancies, particularly Acute Myeloid Leukemia (AML) where FLT3 mutations are common.[3][4] Tandutinib exerts its anti-neoplastic effects by blocking the phosphorylation of these receptors and inhibiting downstream signaling pathways such as the PI3K/Akt/mTOR and MAP kinase pathways, ultimately leading to decreased cell proliferation and induction of apoptosis.[5][6]
Understanding the aqueous solubility and stability of tandutinib hydrochloride is critical for its preclinical and clinical development. These parameters influence formulation strategies, bioavailability, and the design of relevant in vitro and in vivo experiments. This document provides a summary of available data and detailed protocols for assessing the solubility and stability of this compound in aqueous solutions.
Data Presentation: Physicochemical Properties
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Molar Equivalent (approx.) | Conditions / Notes | Source |
| Water (H₂O) | 100 mg/mL | 166.90 mM | Requires sonication to achieve dissolution. | [7][8] |
| Water (H₂O) | 2 mg/mL | 3.34 mM | Solution reported as "clear". | [9] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | ≥ 166.90 mM | Hygroscopic; use freshly opened DMSO. | [7] |
| Dimethyl Sulfoxide (DMSO) | ≥ 90 mg/mL | ≥ 150.21 mM | At 25°C. | [10] |
Note: The significant variation in reported aqueous solubility (2 mg/mL vs. 100 mg/mL) highlights the importance of empirical determination under specific experimental conditions (e.g., pH, temperature, buffer system). The need for sonication suggests that while high concentrations may be achievable, the compound may not be freely soluble and could be prone to precipitation.
Table 2: Stability of Tandutinib
| Matrix / Condition | Parameter | Value | Notes | Source |
| Human Liver Microsomes | In vitro half-life (t½) | 29.0 minutes | Indicates moderate metabolic clearance. | [11] |
| Human Liver Microsomes | Intrinsic Clearance (Clint) | 22.03 µL/min/mg | [11] | |
| DMSO Stock Solution | Storage Stability | 6 months at -80°C | Sealed, away from moisture. | [7][8] |
| DMSO Stock Solution | Storage Stability | 1 month at -20°C | Sealed, away from moisture. | [7][8] |
Signaling Pathway Inhibition
Tandutinib targets the ATP-binding site of Class III RTKs, preventing their autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades.
Caption: Tandutinib inhibits FLT3, c-Kit, and PDGFR, blocking PI3K/Akt/mTOR pathways.
Experimental Protocols
The following are generalized protocols for determining the aqueous solubility and stability of this compound. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in an aqueous medium.
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent) or buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (ensure low drug binding, e.g., PVDF or PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector (or LC-MS/MS)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a glass vial (e.g., 5-10 mg into 1 mL of solvent). This is to ensure a saturated solution is formed.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. For a more complete separation, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high solubility readings.
-
Dilution: Accurately dilute the filtered sample with the mobile phase or appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in mg/mL or mM.
Protocol 2: Aqueous Stability Assessment (Forced Degradation Study)
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Purified water, acetonitrile, methanol (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector. A C18 column is commonly used.
-
pH meter
-
Controlled temperature oven, water bath, and photostability chamber.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Application of Stress Conditions: For each condition, mix the stock solution with the stressor and dilute with water to a final concentration of approximately 100 µg/mL. Store a control sample, protected from light at 2-8°C.
-
Acid Hydrolysis: Add 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Add 0.1 N NaOH. Incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Add 3-30% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Incubate a solution in a controlled oven (e.g., 70°C).
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and/or white light in a photostability chamber.
-
-
Time-Point Sampling: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.
-
HPLC Analysis: Analyze all samples (control and stressed) using a stability-indicating HPLC method. The method should be capable of separating the intact tandutinib peak from all degradation product peaks. A PDA detector is useful for assessing peak purity.
-
Data Analysis:
-
Calculate the percentage of tandutinib remaining at each time point relative to the control (time 0).
-
Determine the degradation rate and half-life (t½) under each condition.
-
Assess the peak purity of the parent drug to ensure no co-eluting degradants.
-
Caption: Workflow for determining the solubility and stability of Tandutinib HCl.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tandutinib, an oral, small-molecule inhibitor of FLT3 for the treatment of AML and other cancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. abmole.com [abmole.com]
- 11. LC-MS/MS Estimation of the Anti-Cancer Agent Tandutinib Levels in Human Liver Microsomes: Metabolic Stability Evaluation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Tandutinib Hydrochloride and Cytarabine Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandutinib hydrochloride (formerly MLN518) is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML).[1] Activating mutations, most commonly internal tandem duplications (ITD), in the FLT3 gene are associated with a poor prognosis in AML.[2][3] Tandutinib also demonstrates inhibitory activity against other type III receptor tyrosine kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR).[4] Cytarabine (Ara-C), a nucleoside analog, is a cornerstone of AML chemotherapy, primarily acting by inhibiting DNA synthesis.[5][6][7][8]
Preclinical and clinical studies have demonstrated that the combination of tandutinib and cytarabine results in synergistic anti-leukemic effects, particularly in AML cells harboring the FLT3-ITD mutation.[2][3] This combination leads to enhanced induction of apoptosis and inhibition of proliferation compared to either agent alone. These findings provide a strong rationale for the clinical investigation of this combination therapy in AML patients.
This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination with cytarabine.
Data Presentation
Table 1: In Vitro Efficacy of Tandutinib and Cytarabine in FLT3-ITD Positive AML Cell Lines
| Cell Line | Treatment | Concentration | Effect | Reference |
| MOLM-14 | Tandutinib | 10 nM | IC50 for proliferation | [4] |
| MV4-11 | Tandutinib | ~10 nM | IC50 for proliferation | [9] |
| Ba/F3-ITD | Tandutinib | 6-17 ng/mL | IC50 for IL-3 independent growth | [9] |
| FLT3-ITD AML Cells | Tandutinib + Cytarabine | Not Specified | Synergistic inhibition of proliferation | [10] |
| FLT3-ITD AML Cells | Tandutinib + Daunorubicin | Not Specified | Synergistic induction of apoptosis | [2] |
Table 2: Clinical Response in a Phase I/II Study of Tandutinib with Standard Induction Chemotherapy (Cytarabine and Daunorubicin) in Newly Diagnosed AML
| Patient Cohort | Treatment Regimen | Complete Remission (CR) Rate | Reference |
| Cohort 1 (n=7) | Tandutinib 200 mg b.i.d. (continuous) + Chemo | 5/7 | [11] |
| Cohort 2 (n=8) | Tandutinib 200 mg b.i.d. (days 1-14) + Chemo | 6/8 | [11] |
| FLT3-ITD+ (n=5, evaluable) | Tandutinib Monotherapy (525-700 mg twice daily) | 2/5 showed anti-leukemic activity | [9][12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of tandutinib and cytarabine on the viability of AML cells.
Materials:
-
AML cell lines (e.g., MOLM-14, MV4-11)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Cytarabine (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of tandutinib and cytarabine, alone and in combination, in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in AML cells following treatment with tandutinib and cytarabine.[13][14][15][16]
Materials:
-
AML cell lines
-
This compound
-
Cytarabine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with tandutinib, cytarabine, or the combination for 24-48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V- and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V- and PI-positive.
-
Western Blot Analysis of FLT3 Signaling Pathway
This protocol is for assessing the effect of tandutinib and cytarabine on the phosphorylation of FLT3 and its downstream signaling proteins.[17]
Materials:
-
AML cell lines
-
This compound
-
Cytarabine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Treat AML cells with tandutinib, cytarabine, or the combination for the desired time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagents and an imaging system.
Mandatory Visualizations
Caption: Signaling pathway of Tandutinib and Cytarabine combination therapy.
Caption: General experimental workflow for preclinical evaluation.
Caption: Logical relationship of the combination therapy.
References
- 1. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Cytarabine - Wikipedia [en.wikipedia.org]
- 9. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic effect of SU11248 with cytarabine or daunorubicin on FLT3 ITD-positive leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. dojindo.com [dojindo.com]
- 17. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Tandutinib Hydrochloride and Daunorubicin in FLT3-ITD Positive Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 20-30%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, which is associated with a poor prognosis.[1][2] Tandutinib hydrochloride (formerly MLN518) is a potent and selective inhibitor of FLT3 tyrosine kinase, while daunorubicin is an anthracycline antibiotic and a standard-of-care chemotherapeutic agent used in AML induction therapy.[3][4] Preclinical studies have demonstrated a strong synergistic anti-leukemic effect when tandutinib and daunorubicin are used in combination, particularly in FLT3-ITD positive AML cells.[1][3][4] This document provides detailed application notes and protocols for studying the synergistic effects of this drug combination.
Mechanism of Action and Synergy
This compound: Tandutinib is a piperazinyl quinazoline compound that competitively inhibits the ATP-binding site of the FLT3 tyrosine kinase, as well as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[5] In FLT3-ITD positive AML, the FLT3 receptor is constitutively activated, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the RAS/MAPK and PI3K/Akt pathways. Tandutinib effectively blocks the autophosphorylation of FLT3, thereby inhibiting these downstream pro-survival signals and inducing a G1 phase cell cycle arrest.[3]
Daunorubicin: Daunorubicin is a cytotoxic agent that intercalates into DNA, thereby inhibiting the progression of topoisomerase II. This action prevents the resealing of the DNA double helix during replication, leading to DNA double-strand breaks and the induction of apoptosis. Daunorubicin has been shown to cause a cell cycle arrest in the G2/M phase in AML cells.[3]
Synergistic Interaction: The combination of tandutinib and daunorubicin exhibits a sequence-independent synergistic effect in FLT3-ITD positive AML cells.[1][4] The proposed mechanism for this synergy involves the complementary actions of the two drugs on the cell cycle and apoptosis induction. Tandutinib-induced G1 arrest, by inhibiting the potent pro-survival signaling from FLT3-ITD, may sensitize the leukemic cells to the DNA-damaging effects of daunorubicin. Concurrently, daunorubicin's induction of DNA damage and G2/M arrest complements the anti-proliferative effects of tandutinib, leading to a more profound induction of apoptosis than either agent alone. The combination has been shown to have a strong synergistic pro-apoptotic effect.[3]
Data Presentation
The following tables summarize the quantitative data on the anti-proliferative and pro-apoptotic effects of this compound and daunorubicin, both as single agents and in combination, on FLT3-ITD positive AML cell lines.
Table 1: Single Agent Anti-Proliferative Activity (IC50)
| Cell Line | Compound | IC50 (nM) |
| MV4-11 (FLT3-ITD) | Tandutinib | ~200 |
| MOLM-14 (FLT3-ITD) | Tandutinib | Data not available |
| Ba/F3 (FLT3-ITD) | Tandutinib | Data not available |
| MV4-11 (FLT3-ITD) | Daunorubicin | Data not available |
| MOLM-14 (FLT3-ITD) | Daunorubicin | Data not available |
| Ba/F3 (FLT3-ITD) | Daunorubicin | Data not available |
Note: Specific IC50 values for daunorubicin in these cell lines were not available in the searched literature. The cellular IC50 for tandutinib for FLT3 is approximately 200 nM.[4]
Table 2: Combination Index (CI) for Anti-Proliferative Effects
| Cell Line | Drug Combination | Effective Dose (ED) | Combination Index (CI) | Synergy Interpretation |
| MV4-11 (FLT3-ITD) | Tandutinib + Daunorubicin | ED50, ED75, ED90 | << 1 | Strong Synergy |
| MOLM-14 (FLT3-ITD) | Tandutinib + Daunorubicin | ED50, ED75, ED90 | << 1 | Strong Synergy |
| Ba/F3 (FLT3-ITD) | Tandutinib + Daunorubicin | ED50, ED75, ED90 | << 1 | Strong Synergy |
Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The searched literature consistently reports CI values "much less than one," indicating strong synergy, though specific numerical values were not provided.[4]
Table 3: Effect on Cell Cycle Distribution in MV4-11 Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | Baseline | Baseline | Baseline |
| Tandutinib | Increased | Decreased | Decreased |
| Daunorubicin | Decreased | Decreased | Increased |
| Combination | Not explicitly stated, but expected to show a combination of G1 and G2/M arrest and a significant increase in the sub-G0 (apoptotic) population. |
Qualitative observations from the literature indicate that tandutinib causes an accumulation of cells in the G1 phase, while daunorubicin leads to an accumulation in the G2/M phase.[3]
Experimental Protocols
Cell Culture
FLT3-ITD positive human AML cell lines such as MV4-11 and MOLM-14 should be used.
-
MV4-11 Cells: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
MOLM-14 Cells: Culture in RPMI-1640 medium supplemented with 10% FBS.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (XTT-based Assay)
This protocol is for determining the anti-proliferative effects of tandutinib and daunorubicin, alone and in combination.
-
Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Prepare serial dilutions of this compound and daunorubicin in culture medium.
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[3]
-
Add 50 µL of XTT reagent (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) mixed with PMS (N-methyl dibenzopyrazine methyl sulfate) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Determine the IC50 values for each drug and the Combination Index (CI) using software like CalcuSyn, based on the Chou-Talalay method.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis.
-
Seed AML cells in a 6-well plate at a density of 5 x 10^5 cells/mL.
-
Treat the cells with tandutinib, daunorubicin, or the combination for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells twice with cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of the drugs on cell cycle distribution.
-
Seed AML cells in a 6-well plate and treat as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G0 peak is indicative of apoptotic cells.[3]
Western Blot for FLT3 Phosphorylation
This protocol is to confirm the inhibitory effect of tandutinib on its target.
-
Treat AML cells with tandutinib for a short period (e.g., 1-2 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total FLT3 as a loading control.
Visualizations
References
- 1. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis Induced by Tandutinib Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandutinib hydrochloride (formerly MLN518) is a potent and selective inhibitor of Class III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), c-KIT, and platelet-derived growth factor receptor (PDGFR).[1][2] Activating mutations in these kinases, particularly FLT3, are common in various hematological malignancies, such as acute myeloid leukemia (AML), and contribute to uncontrolled cell proliferation and survival.[2] this compound exerts its anti-neoplastic effects by blocking the autophosphorylation of these kinases, thereby inhibiting downstream signaling pathways and inducing apoptosis (programmed cell death).[2] This document provides detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells. The Annexin V/PI dual-staining assay is a widely used method to distinguish between different stages of cell death.
-
Annexin V: In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces.
By using both Annexin V and PI, it is possible to differentiate between:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
The following table summarizes the quantitative data on apoptosis induction by this compound in the FLT3-ITD-positive human acute myeloid leukemia cell line, Molm-14.
| Cell Line | Treatment | Concentration | Incubation Time | % Apoptotic Cells (Annexin V Positive) |
| Molm-14 | This compound | 1 µM | 24 hours | 51% |
| Molm-14 | This compound | 1 µM | 96 hours | 78% |
| Molm-14 | Vehicle Control (e.g., DMSO) | - | 24-96 hours | Baseline |
Data is illustrative and should be generated for each specific cell line and experimental condition.
Signaling Pathway of Tandutinib-Induced Apoptosis
This compound inhibits the constitutive activation of receptor tyrosine kinases such as FLT3, leading to the downregulation of pro-survival signaling pathways and the activation of apoptotic machinery.
Caption: Tandutinib inhibits FLT3, blocking PI3K/Akt and Ras/MEK/ERK pathways, leading to apoptosis.
Experimental Protocols
Materials and Reagents
-
This compound (or Tandutinib)
-
Cell line of interest (e.g., Molm-14, human FLT3-ITD positive AML cell line)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Experimental Workflow
Caption: Workflow for analyzing Tandutinib-induced apoptosis by flow cytometry.
Detailed Protocol for Apoptosis Analysis
-
Cell Seeding:
-
For suspension cells (e.g., Molm-14), seed at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
For adherent cells, seed at a density that will result in 70-80% confluency at the time of treatment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Dilute the this compound stock solution to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) in pre-warmed cell culture medium.
-
For the vehicle control, add an equivalent volume of DMSO to the culture medium.
-
Replace the existing medium in the cell culture plates with the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting and Washing:
-
For suspension cells, transfer the cell suspension to a sterile 15 mL conical tube.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS, centrifuging after each wash.
-
-
Annexin V and Propidium Iodide Staining:
-
Prepare a 1X solution of the Binding Buffer provided in the apoptosis detection kit by diluting it with deionized water.
-
Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells to mix.
-
-
Incubation for Staining:
-
Incubate the stained cells for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Keep the samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour of staining).
-
Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) and an unstained cell sample.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Troubleshooting
-
High background staining in the negative control: This could be due to over-trypsinization of adherent cells, mechanical stress during cell handling, or prolonged incubation times. Ensure gentle handling and optimize harvesting procedures.
-
Weak Annexin V signal: This may indicate that the apoptotic process has not been induced effectively or that the incubation time is too short. Consider increasing the concentration of this compound or extending the incubation period.
-
High percentage of necrotic cells: This could be a result of high concentrations of this compound being cytotoxic rather than apoptotic, or issues with cell health prior to the experiment.
Conclusion
This application note provides a comprehensive guide for the analysis of apoptosis induced by this compound using flow cytometry. The provided protocols and background information will enable researchers to effectively design and execute experiments to investigate the pro-apoptotic effects of this and other kinase inhibitors. Accurate and reproducible data from such assays are crucial for the preclinical evaluation of novel anti-cancer therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tandutinib Hydrochloride Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of Tandutinib hydrochloride in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Class III receptor tyrosine kinases (RTKs), primarily targeting FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2] By binding to the ATP-binding pocket of these kinases, Tandutinib inhibits their autophosphorylation, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[3] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these signaling cascades.
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A typical starting concentration range for this compound can vary depending on the cell line's sensitivity. Based on reported IC50 values, a broad range to start with would be from 1 nM to 10 µM. For cell lines with known FLT3 mutations, such as MOLM-13 and MV4-11, a lower concentration range (e.g., 1 nM to 1 µM) is recommended due to their high sensitivity.[2] For cell lines where the FLT3/c-Kit status is unknown or wild-type, a higher range (e.g., 100 nM to 10 µM) may be necessary. It is always recommended to perform a preliminary dose-response experiment to determine the optimal concentration range for your specific cell line.
Q3: Which cell viability assay is most suitable for use with this compound?
Commonly used colorimetric assays such as MTT, XTT, and CCK-8 are all suitable for assessing cell viability following treatment with this compound. The choice of assay may depend on factors such as desired sensitivity, procedural convenience, and potential for compound interference.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A widely used and cost-effective assay. However, it requires a solubilization step for the formazan crystals, which can introduce an extra source of variability.[4][5][6][7]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Offers the advantage of producing a soluble formazan, eliminating the need for a solubilization step.
-
CCK-8 (Cell Counting Kit-8): Utilizes a highly water-soluble tetrazolium salt (WST-8), resulting in a soluble formazan. It is known for its high sensitivity, low toxicity, and simple protocol.[8]
It is crucial to include proper vehicle controls (e.g., DMSO) at concentrations matching those in the drug-treated wells, as the solvent itself can affect cell viability.[9]
Troubleshooting Guide
Q1: My dose-response curve is not sigmoidal and appears biphasic. What could be the cause?
A biphasic dose-response curve, where the inhibitory effect plateaus or even reverses at higher concentrations, can be observed with some kinase inhibitors.[1][10][11] Potential causes include:
-
Off-target effects: At higher concentrations, Tandutinib may be inhibiting other kinases or cellular targets, leading to complex biological responses.[1]
-
Cellular heterogeneity: The cell population may contain subpopulations with different sensitivities to the drug.
-
Compound precipitation: At very high concentrations, the compound may precipitate out of the media, reducing its effective concentration. Always check the solubility of this compound in your culture medium.
-
Activation of compensatory signaling pathways: Inhibition of the primary target may lead to the activation of alternative survival pathways.
Solution:
-
Carefully analyze the two phases of the curve separately to understand the different mechanisms of action.
-
Consider using a lower, more targeted concentration range in your experiments.
-
Visually inspect the wells with the highest concentrations for any signs of precipitation.
-
Investigate the activation of other signaling pathways using techniques like western blotting.
Q2: I am observing high variability between replicate wells. How can I improve the reproducibility of my assay?
High variability can be frustrating and can mask the true effect of the compound. Here are some common causes and solutions:
-
Uneven cell seeding: Inconsistent cell numbers across wells is a major source of variability.[9][12][13]
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each set of replicates. Pay attention to the "edge effect" in 96-well plates by either avoiding the outer wells or filling them with sterile PBS or media.
-
-
Inaccurate drug dilutions: Errors in preparing the serial dilutions of Tandutinib will lead to inconsistent results.
-
Solution: Use calibrated pipettes and be meticulous when performing serial dilutions. Prepare a fresh stock of the drug for each experiment.
-
-
Incomplete formazan solubilization (MTT assay): If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.[4]
-
Solution: Ensure the solubilization buffer is added to all wells and mix thoroughly. Allow sufficient incubation time for complete dissolution, and visually inspect the wells before reading the plate.
-
-
Pipetting errors: Small volumes used in 96-well plates can be prone to pipetting inaccuracies.
-
Solution: Use appropriate volume pipettes and ensure they are properly calibrated. When adding reagents, immerse the pipette tip just below the surface of the liquid to avoid introducing bubbles.
-
Q3: The IC50 value for my cell line seems to be different from published data. Why might this be?
Several factors can contribute to variations in IC50 values between different laboratories:
-
Cell line authenticity and passage number: Cell lines can genetically drift over time and with increasing passage number, leading to changes in drug sensitivity.
-
Assay conditions: Differences in incubation time, cell seeding density, and the specific viability assay used can all influence the calculated IC50.[9][12][14][15][16]
-
Compound quality and handling: The purity and storage conditions of the this compound can affect its potency.
-
Data analysis method: The software and statistical model used to calculate the IC50 can introduce variations.
Solution:
-
Obtain cell lines from a reputable cell bank and maintain a low passage number for your experiments.
-
Carefully document and standardize all assay parameters.
-
Ensure the proper storage and handling of your this compound stock solutions.
-
Use a consistent data analysis method for all your experiments.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | ~10 | [2] |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | ~10 | |
| MOLM-14 | Acute Myeloid Leukemia (FLT3-ITD) | 10 | [2] |
| Ba/F3 (FLT3-ITD) | Pro-B Cell Line | 10-100 | [2] |
| THP-1 | Acute Monocytic Leukemia (FLT3-WT) | >1000 | |
| HCT116 | Colorectal Carcinoma | Not specified | |
| SW480 | Colorectal Carcinoma | Not specified |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Materials:
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well flat-bottom plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of Tandutinib in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells (including vehicle control) should be less than 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Tandutinib or vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Cell Viability Assessment using CCK-8 Assay
Materials:
-
This compound
-
DMSO (cell culture grade)
-
CCK-8 (Cell Counting Kit-8) reagent
-
Cell culture medium
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Protocol 1, step 1).
-
-
Drug Treatment:
-
Follow the same procedure as in the MTT assay (Protocol 1, step 2).
-
-
CCK-8 Addition and Incubation:
-
After the drug treatment period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Application of a Biphasic Mathematical Model of Cancer Cell Drug Response for Formulating Potent and Synergistic Targeted Drug Combinations to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Biphasic Mathematical Model of Cell–Drug Interaction That Separates Target-Specific and Off-Target Inhibition and Suggests Potent Targeted Drug Combinations for Multi-Driver Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The IC-50-time evolution is a new model to... | F1000Research [f1000research.com]
- 14. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Tandutinib Hydrochloride Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Tandutinib hydrochloride in kinase assays. This resource includes troubleshooting guides and frequently asked questions to assist in experimental design and data interpretation.
Quantitative Data Summary: Kinase Inhibition Profile of Tandutinib
The following table summarizes the in vitro inhibitory activity of Tandutinib against its primary target (FLT3) and various off-target kinases. This data is crucial for understanding the selectivity profile of the compound and anticipating potential biological effects.
| Target Kinase | IC50 (µM) | Notes |
| Primary Target | ||
| FLT3 | 0.22[1][2][3] | Potent inhibition of the primary target. |
| Key Off-Targets | ||
| c-Kit | 0.17[1][3] | Significant off-target activity. |
| PDGFRβ | 0.20[1][3] | Significant off-target activity. |
| CSF-1R | 3.43[1] | 15 to 20-fold lower potency compared to FLT3.[2][4] |
| Kinases with Minimal or No Inhibition | ||
| EGFR | >100-fold selectivity vs. FLT3[2][4] | Low potential for off-target effects. |
| FGFR | >100-fold selectivity vs. FLT3[2][4] | Low potential for off-target effects. |
| KDR (VEGFR2) | >100-fold selectivity vs. FLT3[2][4] | Low potential for off-target effects. |
| InsR | Little to no activity[1] | Low potential for off-target effects. |
| Src | Little to no activity[1] | Low potential for off-target effects. |
| Abl | Little to no activity[1] | Low potential for off-target effects. |
| PKC | Little to no activity[1] | Low potential for off-target effects. |
| PKA | Little to no activity[1] | Low potential for off-target effects. |
| MAPKs | Little to no activity[1] | Low potential for off-target effects. |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathway of Tandutinib's intended target, FLT3, and its key off-target pathways, PDGFR and c-Kit. Understanding these pathways is critical for interpreting the functional consequences of on- and off-target inhibition.
Experimental Workflow and Protocols
Experimental Workflow for Kinase Off-Target Profiling
The following diagram outlines a typical workflow for identifying and characterizing the off-target effects of a kinase inhibitor like Tandutinib.
Detailed Experimental Protocols
Below are generalized protocols for common in vitro kinase assays that can be adapted for profiling Tandutinib's off-target effects.
This protocol is a classic method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from ATP onto a substrate.
Materials:
-
Recombinant kinase (e.g., FLT3)
-
Kinase-specific substrate (e.g., a synthetic peptide or protein)
-
This compound (or other inhibitor) at various concentrations
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[5]
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of Tandutinib in DMSO and then dilute into the kinase reaction buffer.
-
In a microplate, add the kinase, substrate, and diluted Tandutinib.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each Tandutinib concentration and determine the IC50 value.
This is a high-throughput, non-radiometric method to measure the binding of an inhibitor to a kinase.[6][7]
Materials:
-
Tagged recombinant kinase (e.g., GST-FLT3)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled kinase tracer (an ATP-competitive ligand)
-
This compound at various concentrations
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of Tandutinib.
-
In a suitable microplate, add the kinase and the europium-labeled antibody mixture.
-
Add the diluted Tandutinib to the wells.
-
Add the fluorescently labeled tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour.[6]
-
Read the plate on a TR-FRET-capable microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).[6]
-
Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by the inhibitor.
-
Determine the IC50 value by plotting the emission ratio against the inhibitor concentration.
This assay format relies on the change in electrophoretic mobility of a substrate upon phosphorylation.
Materials:
-
Recombinant kinase
-
Fluorescently labeled peptide substrate
-
This compound at various concentrations
-
Kinase reaction buffer
-
ATP
-
Stop solution (e.g., containing EDTA)
-
Microfluidic capillary electrophoresis system or agarose gel electrophoresis setup
Procedure:
-
Set up the kinase reaction by combining the kinase, fluorescently labeled substrate, and various concentrations of Tandutinib in the kinase reaction buffer.
-
Start the reaction by adding ATP.
-
Incubate at 30°C for the desired duration.
-
Stop the reaction by adding the stop solution.
-
Analyze the reaction mixture using a microfluidic capillary electrophoresis system or by running it on an agarose gel.[4][8]
-
Quantify the amounts of the phosphorylated (product) and unphosphorylated (substrate) fluorescent peptide.
-
Calculate the percent inhibition and determine the IC50 value.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My IC50 value for Tandutinib against FLT3 is different from the published data. What could be the reason?
A1: Discrepancies in IC50 values can arise from several factors:
-
Assay Format: Different assay technologies (e.g., radiometric vs. fluorescence-based) can yield different IC50 values.
-
ATP Concentration: The IC50 of an ATP-competitive inhibitor like Tandutinib is highly dependent on the ATP concentration in the assay. Higher ATP concentrations will generally result in higher IC50 values. Ensure your ATP concentration is consistent and ideally close to the Km of the kinase for ATP.
-
Enzyme and Substrate Concentrations: Variations in the concentrations of the kinase and substrate can affect the reaction kinetics and, consequently, the measured IC50.
-
Reagent Quality: The purity and activity of the recombinant kinase, as well as the purity of the inhibitor, are critical.
-
Incubation Time: The duration of the kinase reaction can influence the outcome.
Q2: I am observing unexpected cellular effects that do not seem to be related to FLT3 inhibition. How can I investigate if this is due to off-target effects?
A2:
-
Consult Kinase Selectivity Data: Refer to the quantitative data table provided. If your observed phenotype is consistent with the inhibition of known off-targets like c-Kit or PDGFR, this could be the cause.
-
Use a More Selective Inhibitor: If available, compare the cellular effects of Tandutinib with a more selective FLT3 inhibitor. If the unexpected effects are absent with the more selective compound, they are likely due to Tandutinib's off-target activities.
-
Knockdown/Knockout Experiments: Use techniques like siRNA or CRISPR to specifically reduce the expression of the primary target (FLT3) and the suspected off-targets (e.g., c-Kit, PDGFR). This can help to deconvolute the on- and off-target effects.
-
Rescue Experiments: If a specific off-target is suspected, try to "rescue" the phenotype by overexpressing a drug-resistant mutant of that off-target kinase.
Q3: How do I choose the most appropriate kinase assay for my experiment?
A3: The choice of assay depends on your specific needs:
-
Throughput: For screening large compound libraries, high-throughput formats like TR-FRET or AlphaScreen are preferable.
-
Sensitivity and Direct Measurement: Radiometric assays are highly sensitive and provide a direct measure of catalytic activity.
-
Safety and Cost: Non-radiometric assays (e.g., fluorescence-based, luminescence-based) avoid the safety and disposal issues associated with radioactivity.
-
Mechanism of Action: Binding assays (e.g., TR-FRET) are useful for identifying compounds that bind to the kinase, regardless of their mode of inhibition (e.g., ATP-competitive or allosteric). Activity assays measure the functional consequence of inhibitor binding.
Q4: What is the significance of the selectivity of Tandutinib being much lower for kinases like EGFR and FGFR?
A4: The high selectivity of Tandutinib for FLT3 over kinases like EGFR and FGFR (over 100-fold) is a positive attribute from a drug development perspective.[2][4] It suggests that at therapeutic concentrations aimed at inhibiting FLT3, there is a lower likelihood of causing side effects associated with the inhibition of these other important signaling pathways. This is a key aspect of a "clean" kinase inhibitor profile.
Q5: Can I use cell-based assays to confirm the off-target effects of Tandutinib?
A5: Yes, cell-based assays are a crucial step in validating in vitro findings. You can use cell lines that are known to be dependent on the activity of the suspected off-target kinases (e.g., cell lines with activating mutations in c-Kit or PDGFR). Inhibition of proliferation or induction of apoptosis in these cell lines by Tandutinib would provide strong evidence for cellular off-target activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity [bio-protocol.org]
- 5. promega.com [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tandutinib Hydrochloride Resistance in AML Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to tandutinib hydrochloride in Acute Myeloid Leukemia (AML) cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My FLT3-ITD positive AML cell line is showing decreased sensitivity to tandutinib. What are the primary resistance mechanisms I should investigate?
A1: Decreased sensitivity to tandutinib in FLT3-ITD positive AML cells typically arises from two main categories of resistance: on-target alterations and activation of bypass signaling pathways.
-
On-Target Alterations: The most common on-target mechanism is the acquisition of secondary point mutations within the FLT3 tyrosine kinase domain (TKD).[1] These mutations, often at residue Asp835 (e.g., D835Y), can interfere with the binding of tandutinib, rendering it less effective.[1][2]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the FLT3 inhibition. Key bypass pathways to investigate include:
-
AXL Receptor Tyrosine Kinase: Upregulation and activation of AXL is a significant mechanism of resistance to FLT3 inhibitors.[3] AXL activation can sustain downstream signaling through pathways like RAS/MAPK and PI3K/AKT, even when FLT3 is inhibited.[3][4]
-
RAS/MAPK Pathway: Reactivation of the RAS/MAPK pathway, sometimes through acquired RAS mutations, can provide survival signals independent of FLT3.[2][5]
-
PI3K/AKT/mTOR Pathway: Constitutive activation of this pathway is critical for cell survival and can be maintained through various mechanisms despite FLT3 inhibition.[6]
-
JAK/STAT Pathway: STAT5, a downstream target of FLT3-ITD, is crucial for transformation.[6] Its persistent activation can contribute to resistance.[3]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Multidrug Resistance Protein 7 (MRP7/ABCC10), can actively pump tandutinib out of the cell, reducing its intracellular concentration and efficacy.[7][8]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of pro-survival proteins from the BCL-2 family (e.g., BCL-2, Mcl-1, BCL-XL) can make cells more resistant to apoptosis, which is the intended outcome of tandutinib treatment.[9][10]
Q2: How can I experimentally determine if tandutinib resistance in my AML cells is due to a secondary FLT3 mutation or a bypass pathway?
A2: A stepwise experimental approach is recommended to differentiate between these mechanisms.
-
Confirm FLT3 Inhibition: First, perform a Western blot to check the phosphorylation status of FLT3 in your resistant cells after tandutinib treatment. If FLT3 phosphorylation is still inhibited, it suggests that the resistance is likely due to a bypass pathway. If FLT3 remains phosphorylated despite treatment, it points towards an on-target mutation.
-
Sequence the FLT3 Gene: If you suspect an on-target mutation, extract genomic DNA from your resistant cell lines and perform Sanger sequencing or next-generation sequencing (NGS) of the FLT3 gene, focusing on the tyrosine kinase domains (e.g., exon 20 for the D835 mutation).[1]
-
Profile Key Signaling Pathways: Use Western blotting to assess the activation state (i.e., phosphorylation levels) of key proteins in major bypass pathways. Probes should include p-AXL, p-ERK, p-AKT, and p-STAT5. Compare the results between your sensitive and resistant cell lines, both with and without tandutinib treatment. A sustained high level of phosphorylation in a particular pathway in resistant cells is indicative of its role in bypass signaling.[3]
Q3: I've observed increased AXL expression in my tandutinib-resistant cells. How can I confirm its functional role in conferring resistance?
A3: To validate the functional role of AXL, you can perform loss-of-function and gain-of-function experiments.
-
Genetic Knockdown: Use shRNA or CRISPR/Cas9 to knock down AXL expression in your resistant cell line. Then, perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a tandutinib dose-response curve. A resensitization to tandutinib upon AXL knockdown would confirm its role in resistance.
-
Pharmacological Inhibition: Treat the resistant cells with a combination of tandutinib and a specific AXL inhibitor (e.g., TP-0903).[3] A synergistic effect in reducing cell viability compared to either drug alone would support the hypothesis that AXL activation is a key bypass mechanism.[3]
-
Overexpression: Conversely, you can overexpress AXL in the parental, tandutinib-sensitive cell line. If AXL overexpression leads to increased resistance to tandutinib, it further confirms its functional role.
Q4: My resistant cells do not have FLT3 TKD mutations and show only modest activation of common bypass pathways. What other mechanisms should I consider?
A4: If the primary mechanisms are ruled out, consider the following possibilities:
-
Increased Expression of Anti-Apoptotic Proteins: The BCL-2 family of proteins are crucial regulators of apoptosis.[9] Overexpression of anti-apoptotic members like BCL-2, BCL-XL, and Mcl-1 is a known mechanism of chemoresistance in AML.[10][11]
-
Troubleshooting Step: Perform Western blotting or flow cytometry to compare the expression levels of BCL-2, Mcl-1, and BCL-XL between sensitive and resistant cells.[12] If overexpression is detected, you can test for resensitization by combining tandutinib with a BH3 mimetic like Venetoclax (a BCL-2 inhibitor).[10]
-
-
Increased Drug Efflux: The role of ABC transporters in mediating multidrug resistance is well-established.[7] Tandutinib may be a substrate for pumps like MRP7.[7]
-
Troubleshooting Step: Use a functional efflux assay (e.g., with a fluorescent substrate like Rhodamine 123) to assess P-gp activity. To confirm the role of specific transporters, you can combine tandutinib with known ABC transporter inhibitors and check for restored sensitivity.
-
-
Bone Marrow Microenvironment Protection: Bone marrow stromal cells can secrete growth factors (e.g., FGF2) that activate cooperative signaling pathways (like the FGFR1-RAS/MAPK axis) in AML cells, protecting them from FLT3 inhibitors.[1]
-
Troubleshooting Step: Co-culture your AML cells with a bone marrow stromal cell line (e.g., HS-5) and assess the IC50 of tandutinib. A significant increase in the IC50 in the co-culture system would suggest a role for microenvironment-mediated resistance.
-
Quantitative Data Summary
Table 1: Tandutinib (MLN518) IC50 Values in FLT3-ITD Cell Lines
| Cell Line / Condition | IC50 for FLT3-ITD Autophosphorylation | IC50 for Cell Proliferation | Reference |
| Ba/F3 cells with FLT3-ITD mutants | Not specified | 6 - 17 ng/mL | [13] |
| Human leukemia cell lines with FLT3-ITD | Not specified | ~6 ng/mL | [13] |
| General FLT3-ITD Inhibition | ~200 nM | Not specified | [6] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of tandutinib on AML cells.
-
Materials: AML cell lines (sensitive and resistant), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Prepare serial dilutions of tandutinib in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-Protein Analysis
This protocol is used to detect the activation status of signaling pathways.
-
Materials: AML cells, tandutinib, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Culture cells to 70-80% confluency and treat with tandutinib or vehicle for the desired time (e.g., 2-4 hours).
-
Harvest cells and lyse them on ice using lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total protein and loading controls (e.g., β-actin) to ensure equal loading.
-
FLT3 Gene Sequencing
This protocol is used to identify mutations in the FLT3 gene.
-
Materials: Resistant AML cells, genomic DNA extraction kit, PCR primers flanking the FLT3 kinase domains (e.g., exons 14, 15, and 20), Taq polymerase, dNTPs, PCR purification kit, sequencing facility.
-
Procedure:
-
Extract genomic DNA from approximately 1x10^6 resistant cells using a commercial kit.
-
Perform PCR to amplify the target regions of the FLT3 gene.
-
Verify the PCR product size and purity by running an aliquot on an agarose gel.
-
Purify the remaining PCR product.
-
Send the purified PCR product and the corresponding sequencing primers for Sanger sequencing.
-
Analyze the resulting chromatograms and align the sequence with the wild-type FLT3 reference sequence (e.g., from NCBI) to identify any point mutations.
-
Visualizations
Caption: Signaling pathways in FLT3-ITD AML and mechanisms of resistance to tandutinib.
References
- 1. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance [mdpi.com]
- 2. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tandutinib (MLN518) reverses multidrug resistance by inhibiting the efflux activity of the multidrug resistance protein 7 (ABCC10) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 9. BCL-2 Family Proteins and Acute Myeloid Leukemia (AML) [bcl2familyinaml.com]
- 10. Frontiers | Targeting Bcl-2 Proteins in Acute Myeloid Leukemia [frontiersin.org]
- 11. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of Bcl2 protein predicts chemoresistance in acute myeloid leukemia: its correlation with FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Tandutinib hydrochloride dose-response curve variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tandutinib hydrochloride in dose-response experiments. Variability in dose-response curves can arise from multiple factors, from compound handling to experimental setup and biological variables. This guide is designed to help you identify and address these potential issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing a rightward shift in my IC50 value (lower potency) for this compound?
Several factors can lead to an apparent decrease in the potency of this compound. Below are common causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | This compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. Prepare fresh aliquots from a new powder stock if degradation is suspected. |
| Solubility Issues | This compound is soluble in DMSO.[2] When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically ≤0.5%) to prevent precipitation.[3][4] Visually inspect for any precipitate after dilution. If precipitation occurs, consider preparing intermediate dilutions in a serum-containing medium to improve solubility. |
| High Cell Seeding Density | Higher cell densities can lead to increased resistance to chemotherapeutic agents, resulting in a higher IC50 value.[5][6][7][8] Optimize cell seeding density for your specific cell line and assay duration to ensure cells are in the exponential growth phase throughout the experiment. |
| Presence of FLT3 Ligand (FL) | The presence of FLT3 ligand in the cell culture medium or secreted by the cells themselves can compete with Tandutinib for binding to the FLT3 receptor, leading to reduced efficacy.[9][10] Consider using a serum-free or low-serum medium, or assaying for FLT3 ligand concentration in your culture supernatant. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to Tandutinib. This can be due to mutations in the FLT3 gene (e.g., in the kinase domain) or activation of downstream signaling pathways such as the RAS/MAPK pathway.[10][11][12][13] Confirm the FLT3 mutation status of your cell line. If resistance is suspected, consider using a cell line with known sensitivity to Tandutinib as a positive control. |
Q2: My dose-response curve has a shallow slope. What could be the reason?
A shallow slope in a dose-response curve can indicate a number of issues, from off-target effects to cellular heterogeneity.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, Tandutinib may inhibit other kinases besides FLT3, c-Kit, and PDGFR, which could lead to a complex dose-response relationship.[2][14][15][16][17] Review the literature for known off-target effects of Tandutinib at the concentrations you are using. Consider using a more selective inhibitor as a control if off-target effects are suspected. |
| Cellular Heterogeneity | The cell population may contain a mix of sensitive and resistant cells. This can result in a partial response at lower concentrations and a plateau at higher concentrations, leading to a shallow slope. Ensure you are using a clonal cell line or a well-characterized primary cell population. |
| Assay Window | The dynamic range of your assay may be too narrow. Optimize your assay conditions (e.g., incubation time, reagent concentrations) to ensure a clear distinction between the minimum and maximum response. |
Q3: I am seeing high variability between my replicate wells. What are the common causes?
High variability can obscure the true dose-response relationship and make it difficult to determine an accurate IC50 value.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell distribution in the microplate can lead to significant well-to-well variability. Ensure you have a single-cell suspension before plating and mix the cell suspension between plating each set of wells. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of the compound or reagents can introduce significant errors. Calibrate your pipettes regularly and use a consistent technique for all additions. |
| Edge Effects | Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Compound Precipitation | As mentioned earlier, poor solubility can lead to inconsistent compound concentration in the wells. Visually inspect for precipitation and optimize your dilution strategy if needed. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific experimental conditions. Below is a summary of reported IC50 values.
| Cell Line | Target/Mutation | Assay Type | Reported IC50 (nM) | Reference |
| Molm-13 | FLT3-ITD | Proliferation | 10 | [2][14] |
| Molm-14 | FLT3-ITD | Proliferation | 10 | [1][2][14] |
| Ba/F3 | FLT3-ITD mutants | IL-3 Independent Growth | 10-100 | [1][2] |
| Ba/F3 | FLT3-ITD mutants | FLT3 Autophosphorylation | 6-17 ng/mL | [18][19] |
| Human Leukemia Cell Lines | FLT3-ITD | Proliferation | ~6 ng/mL | [18][19] |
| MV4-11 | FLT3-ITD | Proliferation | ~150 | [20] |
Experimental Protocols
Standard Cell Viability (MTT) Assay Protocol
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent or suspension cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Resuspend cells in culture medium to the desired seeding density. This should be optimized for each cell line to ensure exponential growth throughout the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach (for adherent cells) and recover.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the Tandutinib stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of Tandutinib. For suspension cells, add 100 µL of 2x concentrated Tandutinib solutions directly to the 100 µL of cell suspension in the wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plates for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down or by placing the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the Tandutinib concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Tandutinib Signaling Pathway
Caption: Tandutinib inhibits FLT3, c-Kit, and PDGFR signaling pathways.
Experimental Workflow for Dose-Response Assay
Caption: A typical workflow for a cell-based dose-response experiment.
Troubleshooting Logic for Dose-Response Variability
Caption: A logical approach to troubleshooting dose-response curve issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells [frontiersin.org]
- 12. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. onclive.com [onclive.com]
- 16. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tandutinib Hydrochloride in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tandutinib hydrochloride in animal models. The focus is on minimizing and managing treatment-related toxicities to ensure the welfare of experimental animals and the integrity of research outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Neuromuscular Toxicity
-
Q1: We are observing tremors, incoordination, and generalized muscle weakness in our rodent models treated with high doses of tandutinib. What is the likely cause and how can we manage this?
A1: These are known dose-limiting toxicities of tandutinib, creating a myasthenic-like syndrome.[1][2] High doses of tandutinib can lead to tremors and incoordination in animal models.[1] The principal dose-limiting toxicity in clinical trials was reversible generalized muscular weakness and fatigue.[3][4] This is thought to be due to the reversible inhibition of Muscle-Specific Kinase (MuSK), a tyrosine kinase essential for maintaining the integrity of the neuromuscular junction.[1]
Troubleshooting Steps:
-
Dose Reduction: The most effective immediate strategy is to lower the dose of tandutinib. A dose-response study is recommended to identify the maximum tolerated dose (MTD) in your specific animal model and strain. In clinical studies, muscle weakness was more prominent at doses of 525 mg and 700 mg twice daily.[3][4]
-
Dosing Schedule Modification: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) instead of continuous daily dosing. This may allow for recovery of neuromuscular function.
-
Supportive Care: Ensure easy access to food and water to prevent secondary complications like dehydration and malnutrition, which can exacerbate weakness. Soft bedding can help prevent injuries from falls.
-
Monitoring: Implement a regular, quantitative assessment of neuromuscular function. (See Experimental Protocols section for a detailed grip strength test protocol).
-
-
Q2: How can we quantitatively assess neuromuscular toxicity in our animal models?
A2: A grip strength test is a common and non-invasive method to quantitatively measure muscle strength in rodents.[5][6] It can be used to track the onset, severity, and recovery from tandutinib-induced muscle weakness.
Experimental Workflow for Neuromuscular Function Assessment:
Caption: Workflow for assessing neuromuscular toxicity.
2. Gastrointestinal (GI) Toxicity
-
Q3: Our animals are experiencing significant diarrhea and weight loss after tandutinib administration. What are the best practices for management?
A3: Gastrointestinal distress, including nausea, vomiting, and diarrhea, are reported side effects of tandutinib.[3] These toxicities are generally manageable with supportive care.
Troubleshooting Steps:
-
Anti-diarrheal Medication: Loperamide can be an effective symptomatic treatment for chemotherapy-induced diarrhea.[7] The dosage should be carefully calculated based on the animal's weight and administered according to a veterinarian's recommendation.
-
Dietary Modifications: Provide a highly palatable and easily digestible diet to encourage food intake and maintain body weight. Wet mash or gel-based diets can also help with hydration.
-
Hydration Support: Monitor for signs of dehydration. Subcutaneous or intraperitoneal fluid administration (e.g., sterile saline or Lactated Ringer's solution) may be necessary for animals with severe diarrhea.
-
Dose Adjustment: As with neuromuscular toxicity, GI side effects are often dose-dependent. A dose reduction or schedule modification may be required.
-
3. Cardiovascular Toxicity
-
Q4: We are concerned about the potential for QT interval prolongation with tandutinib. How can we monitor for this in our preclinical studies?
A4: Preclinical evaluation of tandutinib has suggested a potential for prolongation of the QT interval.[3] It is crucial to monitor cardiovascular function, especially when using higher doses or in combination with other drugs that may affect the QT interval.
Troubleshooting Steps:
-
ECG Monitoring: The most direct method is to record electrocardiograms (ECGs) from the animals. This can be done using telemetry implants for continuous monitoring in conscious, freely moving animals, or using surface electrodes in anesthetized animals at specific time points.
-
QTc Correction: The QT interval is heart rate-dependent and must be corrected (QTc) to allow for accurate comparisons. The Bazett's or Fridericia's formulas are commonly used, though species-specific correction formulas are preferred if available.[8]
-
Data Analysis: Compare the QTc intervals of treated animals to their own baseline measurements and to a vehicle-treated control group. Any significant prolongation should be noted.
-
Quantitative Data Summary
The following tables summarize dose-related toxicities of this compound observed in animal and human studies.
Table 1: Preclinical Toxicity of this compound
| Animal Model | Dose | Observed Toxicities | Reference(s) |
| Dog | High acute oral doses | Lack of coordination, tremors (suggestive of CNS or neuromuscular toxicity) | [3] |
| Rat & Dog | High chronic doses | Mild, reversible bone marrow hypocellularity; reversible inflammatory infiltrates in hepatic portal triads | [7] |
| Mouse | 180 mg/kg twice daily | Mild toxicity towards normal hematopoiesis | [9] |
Table 2: Dose-Limiting Toxicities in Human Phase I/II Trials
| Dose Level (twice daily) | Grade ≥3 Toxicities | Incidence | Reference(s) |
| 525 mg and 700 mg | Reversible generalized muscular weakness/fatigue | Dose-limiting | [3][4] |
| 700 mg | Diarrhea | Dose-limiting in one patient | [7] |
| Not specified | Hypertension | 17.1% | [1][2] |
| Not specified | Muscle weakness | 17.1% | [1][2] |
| Not specified | Lymphopenia | 14.6% | [1][2] |
| Not specified | Hypophosphatemia | 9.8% | [1][2] |
Signaling Pathways
Tandutinib is a selective inhibitor of Type III receptor tyrosine kinases, specifically FLT3, c-Kit, and PDGFRβ.[1][2] Inhibition of these receptors blocks downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/MEK/MAPK pathways, which are crucial for cell proliferation and survival.[1][10][11]
Experimental Protocols
1. Protocol: Grip Strength Test for Rodents
-
Objective: To quantitatively measure forelimb muscle strength as an indicator of neuromuscular toxicity.
-
Apparatus: A grip strength meter with a wire grid or bar.
-
Procedure:
-
Hold the mouse by the base of its tail and lower it towards the grip meter.
-
Allow the animal to grasp the wire grid or bar with its forepaws.
-
Gently pull the mouse backward in the horizontal plane, away from the meter, until its grip is released. The apparatus will record the peak force exerted.[12]
-
Perform 3-5 consecutive measurements for each animal at each time point, with a short rest period in between, and use the average or maximum value for analysis.[6]
-
Ensure the pull is steady and consistent across all animals and sessions.
-
-
Data Analysis: Normalize grip strength to the animal's body weight. Compare the results of the tandutinib-treated group with a vehicle-treated control group and with baseline measurements.
2. Protocol: Assessment of Chemotherapy-Induced Diarrhea (CID)
-
Objective: To monitor and score the incidence and severity of diarrhea.
-
Procedure:
-
House animals individually for accurate monitoring of fecal output.
-
Observe the animals at least twice daily.
-
Record stool consistency using a scoring system (e.g., 0 = normal, well-formed pellets; 1 = soft/pasty stools; 2 = semi-liquid stools; 3 = liquid stools).
-
Note the presence of perianal soiling.
-
Measure body weight daily, as weight loss is a key indicator of severe diarrhea and dehydration.
-
-
Data Analysis: Calculate the mean diarrhea score for each group at each time point. Analyze the incidence of diarrhea (percentage of animals with a score > 0) and the time to onset.
3. Protocol: ECG Measurement for QT Interval Assessment in Anesthetized Rodents
-
Objective: To screen for potential QT interval prolongation.
-
Procedure:
-
Anesthetize the animal using a consistent and appropriate anesthetic agent (e.g., isoflurane). Anesthesia can affect cardiovascular parameters, so consistency is key.
-
Place the animal in a supine position on a heated pad to maintain body temperature.
-
Attach subcutaneous needle electrodes to the limbs in a standard lead II configuration (right forelimb, left hindlimb, and a ground on the right hindlimb).
-
Allow the animal's heart rate to stabilize for several minutes before recording.
-
Record a clear ECG trace for at least 60 seconds.
-
Measure the RR interval and the QT interval from multiple consecutive beats and average the values.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's: QTc = QT / √RR).
-
-
Data Analysis: Compare the mean QTc values between tandutinib-treated and vehicle-treated groups. Measurements should be taken at baseline (pre-dose) and at the predicted time of maximum plasma concentration (Tmax) of the drug.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Video: Assessing Functional Performance in the Mdx Mouse Model [jove.com]
- 7. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To Measure and Assess a Long QT Interval | GE HealthCare (United States) [gehealthcare.com]
- 9. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tandutinib inhibits the Akt/mTOR signaling pathway to inhibit colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.3. Neurological screen and neuromuscular strength test [bio-protocol.org]
Tandutinib hydrochloride stability in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of tandutinib hydrochloride. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
For optimal stability, solid this compound powder should be stored at -20°C, in a tightly sealed container, protected from moisture.[1] Some suppliers also indicate storage at 4°C is acceptable for shorter periods.[2] Always refer to the manufacturer's certificate of analysis for specific recommendations.
2. How should I store this compound solutions?
Stock solutions of this compound in a suitable solvent (e.g., DMSO) are best stored at -80°C for long-term stability, where they can be stable for up to 6 months.[1] For shorter-term storage of up to one month, -20°C is acceptable.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to use freshly prepared working solutions on the same day.
3. Is this compound sensitive to light?
4. What are the known incompatibilities of this compound?
This compound should not be stored with strong acids or bases, or strong oxidizing and reducing agents.[3] Contact with these substances can lead to degradation of the compound.
Troubleshooting Guide
Issue: I am seeing unexpected or variable results in my cell-based assays.
-
Possible Cause 1: Compound Degradation. Improper storage of this compound stock solutions can lead to degradation, reducing its effective concentration and leading to inconsistent results.
-
Solution: Ensure that stock solutions are stored at -80°C in small aliquots to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. If degradation is suspected, a fresh stock solution should be prepared from solid powder.
-
-
Possible Cause 2: Poor Solubility. this compound may precipitate out of solution, especially in aqueous buffers, leading to a lower than expected concentration.
-
Solution: Visually inspect your solutions for any precipitates. If precipitation is observed, gentle warming or sonication may help to redissolve the compound. It is also advisable to check the solubility of this compound in your specific assay buffer.
-
Issue: I am concerned about the stability of this compound in my formulation for in vivo studies.
-
Possible Cause: Formulation Instability. The excipients in your formulation could potentially interact with this compound, affecting its stability.
-
Solution: It is recommended to conduct a short-term stability study of your specific formulation. This would involve analyzing the concentration and purity of this compound in the formulation at several time points (e.g., 0, 4, 8, and 24 hours) under the intended storage and use conditions.
-
Quantitative Stability Data (Hypothetical)
The following tables present hypothetical long-term stability data for this compound to illustrate expected stability under different storage conditions. This data is for informational purposes and should be confirmed with in-house stability studies.
Table 1: Hypothetical Long-Term Stability of Solid this compound
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| -20°C, dessicated | 0 | 99.8 | White to off-white powder |
| 12 | 99.7 | No change | |
| 24 | 99.5 | No change | |
| 36 | 99.2 | No change | |
| 4°C, dessicated | 0 | 99.8 | White to off-white powder |
| 12 | 99.1 | No change | |
| 24 | 98.5 | No change | |
| 36 | 97.8 | Slight yellowing | |
| 25°C / 60% RH | 0 | 99.8 | White to off-white powder |
| 3 | 98.0 | Yellowing | |
| 6 | 96.5 | Yellow to tan powder | |
| 12 | 93.2 | Tan powder |
Table 2: Hypothetical Stability of this compound in DMSO (10 mM)
| Storage Condition | Time (Months) | Purity (%) |
| -80°C | 0 | 99.8 |
| 3 | 99.7 | |
| 6 | 99.5 | |
| -20°C | 0 | 99.8 |
| 1 | 99.2 | |
| 3 | 98.1 | |
| 4°C | 0 | 99.8 |
| 1 | 95.3 | |
| 2 | 91.0 |
Experimental Protocols
Representative Stability-Indicating HPLC Method
This protocol describes a representative reverse-phase high-performance liquid chromatography (RP-HPLC) method for assessing the stability of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.
Forced Degradation Study Protocol
To identify potential degradation products and establish the stability-indicating nature of the analytical method, a forced degradation study can be performed.
-
Acid Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) and visible light for a total of 1.2 million lux hours and 200 watt hours/square meter, respectively.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
Visualizations
References
Tandutinib Hydrochloride and QT Prolongation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the tyrosine kinase inhibitor, tandutinib hydrochloride, with a specific focus on its potential for QT interval prolongation. The following question-and-answer format directly addresses potential issues and queries that may arise during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Class III receptor tyrosine kinases (RTKs).[1][2] It primarily targets FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2] By inhibiting the autophosphorylation of these receptors, tandutinib blocks downstream signaling pathways, thereby inhibiting cellular proliferation and inducing apoptosis.[1][2]
Q2: Is there evidence to suggest that this compound has the potential to prolong the QT interval?
A2: Preclinical data indicates a potential for tandutinib to affect cardiac repolarization. An in vitro whole-cell patch-clamp assay using cells transfected with the human ether-à-go-go-related gene (hERG), which encodes a critical potassium channel (IKr) in cardiac repolarization, showed that tandutinib had a tail current IC50 of 1742 ng/mL.[1] Inhibition of the hERG channel is a common mechanism for drug-induced QT prolongation.[1] A Phase 1 clinical trial in patients with acute myelogenous leukemia (AML) or high-risk myelodysplastic syndrome noted that preclinical evaluation suggested a potential for QT interval prolongation.[1]
Q3: Were there any clinical observations of QT prolongation in human studies?
A3: In the aforementioned Phase 1 clinical trial, there were no reports of clinically significant QT prolongation. However, it is crucial to note that the study protocol required patients to have a rate-corrected QT interval (QTc) of no more than 450 ms at baseline, which would have excluded individuals who might be more susceptible to QT-prolonging effects.[1]
Q4: What are the known cardiovascular side effects of tyrosine kinase inhibitors (TKIs) as a class?
A4: Tyrosine kinase inhibitors as a class have been associated with a range of cardiovascular toxicities. These can include hypertension, cardiac dysfunction, and, in some cases, QT interval prolongation.[3] The specific cardiovascular risk profile can vary significantly between different TKIs.[3]
Troubleshooting Experimental Findings
Scenario 1: You observe a significant prolongation of the QT interval in your in vivo animal model after tandutinib administration.
-
Troubleshooting Steps:
-
Verify Drug Concentration: Confirm the plasma concentration of tandutinib in your animal model to ensure it is within a relevant and expected range. Unexpectedly high concentrations could lead to exaggerated pharmacological effects.
-
Assess Electrolyte Levels: Check for any drug-induced electrolyte imbalances (e.g., hypokalemia, hypomagnesemia), as these can potentiate QT prolongation.
-
Evaluate Hemodynamic Parameters: Analyze heart rate and blood pressure data. Significant changes in these parameters can independently affect the QT interval and its correction (QTc).
-
Consider the Animal Model: Be aware of species-specific differences in cardiac ion channel expression and electrophysiology, which can influence the translational relevance of the findings.
-
Scenario 2: Your in vitro hERG assay shows a potent inhibition by tandutinib, but your in vivo studies show no significant QT prolongation.
-
Troubleshooting Steps:
-
Review Protein Binding: Consider the extent of tandutinib's plasma protein binding. High protein binding can lead to lower free drug concentrations at the ion channel in vivo compared to the in vitro system.
-
Metabolism: Investigate the metabolic profile of tandutinib in your in vivo model. Metabolites may have different potencies on the hERG channel.
-
Multi-ion Channel Effects: Assess whether tandutinib affects other cardiac ion channels (e.g., calcium or late sodium channels) in a way that might counteract the hERG-blocking effect on the action potential duration.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| hERG Channel | Whole-cell patch-clamp | 1742 ng/mL | [1] |
| FLT3 | Cell-based autophosphorylation | 95 - 122 ng/mL | [1] |
| c-Kit | Cell-based autophosphorylation | 95 - 122 ng/mL | [1] |
| PDGFR-β | Cell-based autophosphorylation | 95 - 122 ng/mL | [1] |
Table 2: Tandutinib Clinical Trial Information (Phase 1)
| Parameter | Value | Reference |
| Patient Population | Acute Myelogenous Leukemia or High-Risk Myelodysplastic Syndrome | [1] |
| Baseline QTc Requirement | ≤ 450 ms | [1] |
| Observed Clinically Significant QT Prolongation | Not Reported | [1] |
Key Experimental Protocols
1. hERG (human Ether-à-go-go-Related Gene) Assay for IKr Current Inhibition
-
Objective: To assess the direct inhibitory effect of a test compound on the potassium current (IKr) mediated by the hERG channel, a primary indicator of potential QT prolongation.
-
Methodology:
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel.
-
Electrophysiology: Employ the whole-cell patch-clamp technique to record ionic currents from single cells.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the characteristic hERG current. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline current. Determine the IC50 value by fitting the concentration-response data to a suitable equation.
-
Controls: Include a vehicle control (e.g., DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control.
-
2. In Vivo Cardiovascular Safety Assessment in a Non-Rodent Species (e.g., Dog or Non-Human Primate)
-
Objective: To evaluate the effects of the test compound on cardiovascular parameters, including the QT interval, in a whole-animal model.
-
Methodology:
-
Animal Model: Use conscious, telemetered animals to allow for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate without the confounding effects of anesthesia.
-
Dosing: Administer single or multiple doses of this compound via a clinically relevant route (e.g., oral).
-
ECG Analysis: Record continuous ECG data and analyze for changes in PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's correction, though individual animal correction is preferred).
-
Hemodynamic Monitoring: Continuously measure arterial blood pressure and heart rate.
-
Pharmacokinetic Sampling: Collect blood samples at multiple time points to correlate drug concentrations with any observed cardiovascular effects.
-
Data Analysis: Compare post-dose cardiovascular parameters to pre-dose baseline values and to a vehicle control group.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Tandutinib.
Caption: Workflow for assessing QT prolongation potential.
References
- 1. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular events reported in patients with B-cell malignancies treated with zanubrutinib. [vivo.weill.cornell.edu]
Technical Support Center: Tandutinib Hydrochloride in Multidrug Resistance Research
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers investigating the role of tandutinib hydrochloride in reversing multidrug resistance (MDR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound reverses multidrug resistance?
A1: this compound has been shown to reverse MDR primarily by inhibiting the efflux function of the Multidrug Resistance Protein 7 (MRP7/ABCC10), an ATP-binding cassette (ABC) transporter.[1][2] By blocking MRP7, tandutinib increases the intracellular accumulation of chemotherapeutic drugs that are substrates of this transporter, thereby restoring their cytotoxic activity.[1][3]
Q2: Which types of chemotherapy resistance can tandutinib target?
A2: The most clearly documented effect of tandutinib is in reversing MRP7-mediated resistance.[2][3] It has been shown to significantly sensitize MRP7-overexpressing cells to substrates like paclitaxel and vincristine.[2] It did not alter the sensitivity to cisplatin, which is not an MRP7 substrate.[2]
Q3: What is the relationship between tandutinib and other common ABC transporters like P-glycoprotein (P-gp/ABCB1) or BCRP (ABCG2)?
A3: This is a critical point for experimental design. Tandutinib is a substrate of both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2] This means that cancer cells overexpressing P-gp or BCRP will actively pump tandutinib out of the cell, which could reduce its effective intracellular concentration and its ability to inhibit other targets like MRP7. While some databases predict tandutinib may also act as a P-gp inhibitor, the primary experimental evidence points to its role as a substrate.[2][4]
Q4: What is a typical non-toxic concentration of tandutinib for in vitro MDR reversal studies?
A4: A concentration of 10 µM has been successfully used to reverse MRP7-mediated resistance without causing significant cytotoxicity in HEK293 cells.[2] The IC50 value of tandutinib itself was found to be greater than 30 µM in these cells.[2] However, it is crucial to determine the non-toxic concentration range for your specific cell line using a standard cytotoxicity assay (e.g., MTT assay) before beginning reversal experiments.
Troubleshooting Guide
Issue 1: I am not observing any reversal of drug resistance with tandutinib.
-
Question: Have you confirmed the expression of the target transporter, MRP7, in your resistant cell line?
-
Answer: Tandutinib's proven reversal activity is against MRP7.[2] If your cell line achieves resistance through other mechanisms (e.g., overexpression of P-gp, BCRP, or altered drug targets), tandutinib may not be effective.
-
Recommended Action: Use Western Blot to confirm MRP7 protein expression in your resistant cell line compared to its sensitive counterpart.
-
-
Question: Does your resistant cell line overexpress P-gp or BCRP?
-
Answer: Since tandutinib is a substrate for P-gp and BCRP, these transporters can efflux tandutinib itself, preventing it from reaching a high enough intracellular concentration to inhibit MRP7.[1]
-
Recommended Action: Check for P-gp and BCRP expression. If present, you may need to co-administer a P-gp/BCRP inhibitor or use a higher concentration of tandutinib (after verifying its toxicity profile).
-
-
Question: Is the chemotherapeutic agent you are using a substrate of MRP7?
-
Answer: Tandutinib's reversal effect is specific to MRP7 substrates. It has been shown to work for paclitaxel and vincristine but not for cisplatin.[2]
-
Recommended Action: Verify from literature that your drug of interest is transported by MRP7.
-
Troubleshooting Decision Workflow
This diagram illustrates a logical workflow for troubleshooting failed MDR reversal experiments.
Caption: A decision tree for troubleshooting experiments on tandutinib.
Issue 2: Tandutinib is showing significant toxicity in my control (drug-sensitive) cells.
-
Question: What concentration of tandutinib are you using?
-
Answer: While 10 µM is a good starting point, cytotoxicity is cell-line dependent. Tandutinib's primary targets as a kinase inhibitor (FLT3, PDGFR, c-Kit) may be relevant in your cell model, leading to on-target toxicity.[4]
-
Recommended Action: Perform a dose-response experiment with tandutinib alone on your parental/sensitive cell line to determine the maximum non-toxic concentration (e.g., a concentration that results in >90% cell viability). Use this concentration for subsequent reversal experiments.
-
Quantitative Data Summary
The following table summarizes the effect of 10 µM tandutinib on the cytotoxicity (IC50) of paclitaxel and vincristine in HEK293 cells transfected with an empty vector (pcDNA3.1) versus cells overexpressing MRP7 (HEK-MRP7).
| Cell Line | Chemotherapy Agent | Treatment | IC50 (nM) ± SD | Fold-Resistance | Reversal Fold |
| HEK293-pcDNA3.1 | Paclitaxel | Paclitaxel alone | 3.52 ± 0.32 | 1.0 | N/A |
| Paclitaxel + 10 µM Tandutinib | 3.21 ± 0.29 | 0.91 | N/A | ||
| HEK-MRP7 | Paclitaxel | Paclitaxel alone | 56.04 ± 4.09 | 15.9 | N/A |
| Paclitaxel + 10 µM Tandutinib | 3.30 ± 0.28 | 0.94 | 17.0 | ||
| HEK293-pcDNA3.1 | Vincristine | Vincristine alone | 2.50 ± 0.23 | 1.0 | N/A |
| Vincristine + 10 µM Tandutinib | 1.76 ± 0.15 | 0.70 | N/A | ||
| HEK-MRP7 | Vincristine | Vincristine alone | 15.58 ± 1.44 | 6.23 | N/A |
| Vincristine + 10 µM Tandutinib | 2.01 ± 0.21 | 0.80 | 7.75 | ||
| Data adapted from a study on tandutinib's effect on MRP7-mediated resistance.[2] Fold-Resistance is calculated relative to the sensitive cell line. Reversal Fold is the ratio of IC50 values in resistant cells without versus with the reversal agent. |
Signaling and Experimental Diagrams
Mechanism of MDR Reversal by Tandutinib
This diagram illustrates how MRP7 causes drug resistance and how tandutinib inhibits this process.
Caption: Tandutinib inhibits MRP7-mediated efflux of chemotherapy drugs.
General Experimental Workflow for MDR Reversal Assay
This flowchart outlines the key steps in performing an MDR reversal experiment.
Caption: Workflow for assessing MDR reversal activity in vitro.
Detailed Experimental Protocols
Protocol 1: Cell Viability and MDR Reversal (MTT Assay)
This protocol is used to determine the IC50 of a cytotoxic drug and assess the reversal of resistance by tandutinib.
-
Cell Seeding:
-
Culture sensitive and resistant cells to ~80% confluency.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.[5]
-
-
Drug Preparation and Treatment:
-
Prepare a 2X stock solution of your chemotherapeutic agent (e.g., paclitaxel) via serial dilution in culture medium.
-
Prepare a 2X stock solution of tandutinib at its final desired non-toxic concentration (e.g., 20 µM for a final concentration of 10 µM).
-
Add 100 µL of the 2X chemotherapy drug dilutions to the wells designated for "chemo alone".
-
For reversal groups, mix equal volumes of the 2X chemotherapy drug and the 2X tandutinib solution. Add 100 µL of this mixture to the appropriate wells.
-
Include "cells only" (no treatment) and "medium only" (no cells) controls.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[6]
-
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from the "medium only" wells.
-
Calculate cell viability as a percentage relative to the "cells only" control.
-
Plot the data and determine the IC50 values using non-linear regression analysis.
-
Protocol 2: Drug Efflux Pump Activity ([³H]-Paclitaxel Accumulation/Efflux)
This protocol measures the direct effect of tandutinib on the efflux of a radiolabeled substrate.
-
Cell Preparation:
-
Grow resistant cells to ~90% confluency in T-25 flasks or 6-well plates.[1]
-
-
Drug Accumulation:
-
Pre-incubate the cells for 1 hour in a suitable buffer (e.g., serum-free medium) with or without the inhibitor (e.g., 10 µM tandutinib).
-
Add [³H]-paclitaxel to a final concentration (e.g., 10 nM) and incubate for a set time (e.g., 2 hours) at 37°C.[3]
-
To stop the accumulation, rapidly wash the cells three times with ice-cold PBS.[1]
-
Lyse the cells with 0.5 mL of lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content of a parallel well, determined by a BCA assay.
-
-
Drug Efflux:
-
Load the cells with [³H]-paclitaxel as described in the accumulation step (without the inhibitor present during loading).
-
After loading, wash the cells with fresh, pre-warmed medium.
-
Add fresh medium with or without the inhibitor (10 µM tandutinib) and incubate at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), collect the medium (which contains the effluxed drug) and lyse the cells.
-
Measure the radioactivity remaining in the cells at each time point.
-
Calculate the percentage of drug effluxed over time relative to the initial amount loaded at time 0.
-
Protocol 3: Transporter Protein Expression (Western Blot)
This protocol confirms the presence of ABC transporters like MRP7 in your cell lines.
-
Sample Preparation (Lysate):
-
Wash cultured cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Lyse the cells by adding RIPA buffer containing protease inhibitors.[9]
-
Sonicate the sample briefly to shear DNA and reduce viscosity.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel (e.g., 4-12% gradient gel) and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for your target transporter (e.g., anti-MRP7/ABCC10) overnight at 4°C with gentle shaking. Dilute the antibody as recommended by the manufacturer.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Ensure to include a loading control like β-actin or GAPDH to verify equal protein loading.
-
References
- 1. Highly selective and sensitive assay for paclitaxel accumulation by tumor cells based on selective solid phase extraction and micro-flow liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feasibility, phase I, and phase II studies of tandutinib, an oral platelet-derived growth factor receptor-β tyrosine kinase inhibitor, in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid identification of P-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate versus inhibitor dynamics of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
Technical Support Center: Tandutinib Hydrochloride Resistance
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding Tandutinib hydrochloride resistance, with a specific focus on FMS-like tyrosine kinase 3 (FLT3) mutations.
Frequently Asked Questions (FAQs)
Q1: What is Tandutinib (MLN518) and what is its primary target?
Tandutinib (also known as MLN518) is a potent, quinazoline-based, small-molecule inhibitor of class III receptor tyrosine kinases (RTKs).[1] Its primary target is FLT3, but it also shows activity against KIT and platelet-derived growth factor receptor (PDGFR).[1][2] It was developed for the treatment of Acute Myeloid Leukemia (AML), particularly in patients with activating FLT3 mutations.[3]
Q2: Why is Tandutinib effective against FLT3-ITD mutations?
FLT3 internal tandem duplication (ITD) mutations, found in the juxtamembrane domain of the receptor, cause the kinase to be constitutively active, leading to uncontrolled cell proliferation.[3] Tandutinib is highly effective against cells harboring FLT3-ITD mutations, inhibiting autophosphorylation and downstream signaling, which induces cell cycle arrest and apoptosis.[4][5] Cellular assays show that Tandutinib inhibits the proliferation of FLT3-ITD positive cell lines like MOLM-13 and MV4-11 with high potency.[4]
Q3: What is the primary mechanism of acquired resistance to Tandutinib?
The most common mechanism of acquired resistance to Tandutinib and other Type II FLT3 inhibitors is the development of secondary point mutations within the FLT3 kinase domain (KD).[5] A frequently observed resistance mutation is the substitution of aspartate at position 835 to tyrosine (D835Y) in the activation loop of the kinase domain.[5][6]
Q4: How does the FLT3-D835Y mutation confer resistance to Tandutinib?
Tandutinib is a Type II tyrosine kinase inhibitor, which means it binds to and stabilizes the inactive "DFG-out" conformation of the kinase. The D835Y mutation, however, locks the activation loop in the active "DFG-in" conformation. This conformational change prevents Tandutinib from binding effectively to the ATP-binding pocket, rendering the drug ineffective while the kinase remains constitutively active.
Q5: If my cells become resistant to Tandutinib, will they be resistant to all FLT3 inhibitors?
Not necessarily. Resistance is specific to the inhibitor's mechanism of action. While the D835Y mutation confers high resistance to Type II inhibitors (like Tandutinib, Quizartinib, and Sorafenib), it may not confer resistance to Type I inhibitors (e.g., Crenolanib), which bind to the active "DFG-in" conformation.[6] This is a critical consideration for developing second-line treatment strategies.
Data Summary
Table 1: Comparative Potency (IC50) of Tandutinib (MLN518) Against FLT3 Variants
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tandutinib in various cellular assays, demonstrating its high potency against FLT3-ITD and the significant loss of potency against resistant mutants.
| FLT3 Variant | Cell Line / System | Assay Type | IC50 Value (nM) | Reference |
| FLT3-ITD | Ba/F3 transfectants | Proliferation / Autophosphorylation | 10 - 100 | [2] |
| FLT3-ITD | MOLM-13, MOLM-14 | Cell Proliferation | ~10 | [4] |
| FLT3-ITD | Human leukemia cell lines | Cell Proliferation | ~6 ng/mL (~10.7 nM) | [7] |
| FLT3 (Wild-Type) | Cell-based assay | Kinase Inhibition | 220 | [2][4] |
| FLT3-ITD + D835Y | MOLM-13-RES | Cell Viability | High Relative Resistance* | [6] |
*In studies generating the resistant MOLM-13-RES cell line, a specific IC50 value was not reported, but cells demonstrated high relative resistance compared to the parental, sensitive cell line.[6]
Troubleshooting Guides
Problem: My FLT3-ITD positive cell culture is showing reduced sensitivity to Tandutinib over time.
This is a common observation and often indicates the selection and outgrowth of a resistant sub-population.
Troubleshooting Workflow:
Caption: Workflow for investigating acquired Tandutinib resistance.
Key Experimental Protocols
Protocol 1: Generation of Tandutinib-Resistant Cell Lines
This protocol is based on the methodology used to generate the MOLM-13-RES cell line.[6]
-
Initial Culture: Culture FLT3-ITD positive cells (e.g., MOLM-13) in standard RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Establish Baseline: Determine the initial IC50 of the parental cell line to Tandutinib using a cell viability assay (see Protocol 2).
-
Chronic Exposure: Continuously expose the cells to Tandutinib at a concentration close to their IC50.
-
Dose Escalation: As the cells begin to recover and proliferate consistently, gradually increase the concentration of Tandutinib in the culture medium. This process can take several months.
-
Monitor Viability: Regularly monitor cell viability and morphology. The goal is to select for a population that can proliferate in a drug concentration that would be lethal to the parental cells.
-
Isolate Resistant Population: Once a population is established that is resistant to a high concentration of Tandutinib (e.g., >10x the parental IC50), this can be considered a resistant cell line.
-
Validation: Confirm the resistant phenotype by re-evaluating the IC50. Proceed with sequencing to identify the resistance-conferring mutation.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This protocol is a standard method for assessing cell proliferation and calculating drug potency.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Dilution: Prepare a serial dilution of this compound. It is common to perform a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Add the diluted drug to the appropriate wells. Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 3: Western Blot for FLT3 Phosphorylation
This protocol allows for the direct assessment of Tandutinib's inhibitory effect on FLT3 autophosphorylation.[9][10]
-
Cell Treatment: Seed FLT3-mutant cells and treat with varying concentrations of Tandutinib (e.g., 0, 10 nM, 100 nM, 1 µM) for 2-4 hours.
-
Cell Lysis: Harvest the cells and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. This is critical to preserve the phosphorylation state of the proteins.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein amounts for each sample and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) is recommended over milk to reduce background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A lack of inhibition of p-FLT3 in drug-treated resistant cells confirms the functional effect of the mutation.
Visualized Concepts
FLT3 Signaling and Tandutinib Resistance
Caption: How the D835Y mutation blocks Tandutinib's inhibitory action.
Inhibitor Type vs. Kinase Conformation
Caption: Relationship between FLT3 mutations and inhibitor binding.
References
- 1. Strategies targeting FLT3 beyond the kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance [mdpi.com]
- 6. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Analysis of Tandutinib Hydrochloride and Quizartinib for FLT3-ITD Positive Acute Myeloid Leukemia
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, a historically challenging subtype, two prominent inhibitors have emerged: tandutinib hydrochloride and quizartinib. While both drugs target the constitutively activated FLT3 receptor, their clinical development and available data present a nuanced picture for researchers and drug development professionals. This guide provides an objective comparison of their performance, supported by available experimental data.
Mechanism of Action and Preclinical Efficacy
Both tandutinib and quizartinib are potent inhibitors of the FLT3 tyrosine kinase.[1][2] The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation of leukemic blasts through downstream signaling pathways such as PI3K/AKT and RAS/MAPK.[1][3]
This compound , a quinazoline-based inhibitor, targets not only FLT3 but also other type III receptor tyrosine kinases like KIT and platelet-derived growth factor receptor (PDGFR).[2][4] Preclinical studies demonstrated its ability to inhibit FLT3-ITD autophosphorylation with an IC50 ranging from 10 to 100 nM.[5] In FLT3-ITD positive AML cell lines, tandutinib induced apoptosis and inhibited proliferation.[2][6]
Quizartinib , a second-generation, highly selective type II FLT3 inhibitor, exhibits potent activity against the FLT3-ITD mutation.[1][7] It binds to the inactive conformation of the FLT3 receptor, preventing its activation.[8] Preclinical data showcased its ability to inhibit FLT3 signaling pathways, leading to potent growth inhibition with IC50 values of less than 1 nM in FLT3-ITD mutated AML cells.[9]
Clinical Performance: An Indirect Comparison
Direct head-to-head clinical trial data for tandutinib versus quizartinib is not available. Therefore, this comparison is based on individual clinical trial results for each compound.
This compound: Early Phase Insights
Clinical development of tandutinib has primarily been in early-phase trials. A Phase 1 study in patients with AML or high-risk myelodysplastic syndrome (MDS) showed that tandutinib could inhibit the phosphorylation of FLT3 in leukemic blasts.[10] In a subset of evaluable patients with FLT3-ITD mutations, two out of five showed evidence of anti-leukemic activity with decreases in peripheral and bone marrow blasts at doses of 525 mg and 700 mg twice daily.[10] However, a Phase 2 trial of tandutinib in combination with bevacizumab for recurrent glioblastoma reported that while the combination was as effective as bevacizumab monotherapy, it was more toxic.[11]
Quizartinib: Phase 3 Validation and FDA Approval
Quizartinib has undergone more extensive clinical evaluation, culminating in FDA approval for newly diagnosed FLT3-ITD positive AML.[12] The pivotal Phase 3 QuANTUM-First trial demonstrated a significant improvement in overall survival (OS) for patients receiving quizartinib in combination with standard chemotherapy compared to chemotherapy alone.[13][14] The median OS was 31.9 months in the quizartinib arm versus 15.1 months in the placebo arm.[14][15]
Another key study, the QuANTUM-R trial, showed that quizartinib monotherapy improved OS compared to salvage chemotherapy in patients with relapsed or refractory FLT3-ITD AML.[16]
Quantitative Data Summary
The following tables summarize the available quantitative data for tandutinib and quizartinib.
Table 1: Preclinical Inhibitory Activity
| Compound | Target | Assay | IC50 | Citation |
| Tandutinib HCl | FLT3-ITD Autophosphorylation | Cell-based | 10-100 nM | [5] |
| Quizartinib | FLT3-ITD Cell Proliferation | Cell-based | <1 nM | [9] |
Table 2: Clinical Efficacy in FLT3-ITD AML
| Compound | Trial Phase | Setting | Primary Endpoint | Result | Citation |
| Tandutinib HCl | Phase 1 | Relapsed/Refractory | Anti-leukemic Activity | 2/5 evaluable patients showed decreased blasts | [10] |
| Quizartinib | Phase 3 (QuANTUM-First) | Newly Diagnosed | Overall Survival | Median OS: 31.9 vs 15.1 months (placebo) | [14][15] |
| Quizartinib | Phase 3 (QuANTUM-R) | Relapsed/Refractory | Overall Survival | Improved OS vs. salvage chemotherapy | [16] |
Table 3: Safety Profile - Common Adverse Events (Grade ≥3)
| Compound | Trial | Common Adverse Events (Grade ≥3) | Citation |
| Tandutinib HCl | Phase 1 | Reversible generalized muscular weakness, fatigue | [10] |
| Quizartinib | QuANTUM-First | Febrile neutropenia, hypokalemia, pneumonia, neutropenia | [15] |
| Quizartinib | Phase 1 | Pancytopenia, QTc prolongation, febrile neutropenia | [17] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Objective: To determine the concentration of tandutinib or quizartinib that inhibits the proliferation of FLT3-ITD positive AML cells by 50% (IC50).
Materials:
-
FLT3-ITD positive AML cell line (e.g., MV4-11, MOLM-14)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound or quizartinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the AML cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of culture medium.[18]
-
Prepare serial dilutions of tandutinib or quizartinib in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Centrifuge the plate to pellet the formazan crystals.
-
Carefully remove the supernatant and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis.
Objective: To determine the percentage of apoptotic cells in a population of FLT3-ITD positive AML cells after treatment with tandutinib or quizartinib.
Materials:
-
FLT3-ITD positive AML cell line
-
Culture medium
-
This compound or quizartinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells at a density of 1 x 10⁶ cells/mL and treat with the desired concentration of tandutinib or quizartinib for a specified time (e.g., 24, 48 hours).[20]
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.[20]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[21]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[21]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[21]
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Visualizing the Molecular Landscape and Experimental Design
FLT3 Signaling Pathway and Inhibitor Action
Caption: FLT3-ITD signaling and points of inhibition.
Comparative Experimental Workflow
Caption: Workflow for in vitro drug comparison.
Logical Comparison of Drug Characteristics
References
- 1. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quizartinib Granted Priority Review in the U.S. for Patients with Newly Diagnosed FLT3-ITD Positive Acute Myeloid Leukemia- Daiichi Sankyo US [daiichisankyo.us]
- 13. Phase III Trial Reports Quizartinib Doubles Overall Survival in FLT3-ITD–Positive AML - The ASCO Post [ascopost.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 17. Safety and tolerability of quizartinib, a FLT3 inhibitor, in advanced solid tumors: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bdbiosciences.com [bdbiosciences.com]
A Head-to-Head Comparison of Tandutinib Hydrochloride and Sorafenib in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent tyrosine kinase inhibitors, Tandutinib hydrochloride and Sorafenib. This analysis is based on available preclinical and clinical data, with a focus on their mechanisms of action, inhibitory profiles, and performance in relevant cancer models.
While both this compound and Sorafenib are potent multi-kinase inhibitors with significant roles in cancer research and therapy, they exhibit distinct target profiles and have been evaluated in different clinical contexts. This guide aims to summarize the key efficacy data to aid researchers in selecting the appropriate tool for their specific research needs.
Mechanism of Action and Target Profiles
This compound is a selective inhibitor of class III receptor tyrosine kinases, primarily targeting FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR). Its mechanism of action is centered on the inhibition of signaling pathways crucial for the proliferation and survival of cancer cells, particularly in hematological malignancies like Acute Myeloid Leukemia (AML) where FLT3 mutations are prevalent.
Sorafenib, in contrast, is a broader-spectrum kinase inhibitor that targets multiple kinases involved in both tumor cell proliferation and angiogenesis.[1][2] Its targets include the RAF/MEK/ERK signaling pathway (inhibiting both c-Raf and B-Raf), as well as receptor tyrosine kinases such as vascular endothelial growth factor receptors (VEGFR-1, -2, -3), PDGFR-β, FLT3, and c-Kit.[1][2][3] This dual mechanism of targeting both the tumor and its blood supply has led to its approval for treating solid tumors like hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1][4]
Comparative Efficacy Data
Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Sorafenib against various kinases, as reported in preclinical studies.
| Kinase Target | This compound IC50 | Sorafenib IC50 |
| FLT3 | 0.22 µM | 59 nM[4] |
| c-Kit | 0.17 µM | 68 nM[4] |
| PDGFRβ | 0.20 µM | 57 nM[4] |
| Raf-1 (c-Raf) | - | 6 nM[4] |
| B-Raf | - | 22 nM[4] |
| VEGFR-2 | - | 90 nM[4] |
| VEGFR-3 | - | 20 nM[4] |
Note: IC50 values can vary depending on the specific assay conditions.
Preclinical and Clinical Efficacy in Acute Myeloid Leukemia (AML)
Both Tandutinib and Sorafenib have shown activity in AML, particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, which are associated with a poor prognosis.
This compound:
-
In preclinical models, Tandutinib has demonstrated inhibition of FLT3-ITD phosphorylation and induction of apoptosis in FLT3-ITD-positive AML cell lines.
-
A phase 1 clinical trial in patients with AML or high-risk myelodysplastic syndrome showed that Tandutinib could inhibit FLT3 phosphorylation in leukemic blasts. Evidence of anti-leukemic activity was observed in 2 out of 5 evaluable patients with FLT3-ITD mutations at higher doses.[5][6]
-
However, as a single agent, Tandutinib has shown limited clinical activity.[7]
Sorafenib:
-
Preclinical studies have shown that Sorafenib can induce apoptosis in FLT3/ITD-mutated AML cells.[2]
-
Several clinical studies have demonstrated the activity of Sorafenib in FLT3-ITD positive AML patients, both as a monotherapy and in combination with chemotherapy.[3][8][9]
-
In a study of 14 FLT3-ITD positive AML patients treated with Sorafenib monotherapy, the overall response rate was 57.1%, with 35.7% achieving complete remission.[8]
-
Sorafenib has also been investigated as a maintenance therapy after allogeneic stem cell transplantation in FLT3-ITD AML, showing a significant improvement in relapse-free and overall survival compared to placebo in the SORMAIN trial.[10]
Signaling Pathways
The following diagrams illustrate the primary signaling pathways targeted by this compound and Sorafenib.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or Sorafenib) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1][2][3][11]
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Implant human cancer cells (e.g., AML or HCC cell lines) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (this compound or Sorafenib) or a vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[4][12][13][14]
Western Blot for Kinase Inhibition
Western blotting is used to detect the phosphorylation status of target kinases and downstream signaling proteins, thereby assessing the inhibitory activity of a compound.
Protocol:
-
Treat cultured cells with the kinase inhibitor for a specified time.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and visualize the protein bands. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[15][16][17]
Conclusion
This compound and Sorafenib are both valuable tools in cancer research, each with a distinct profile of kinase inhibition. Tandutinib demonstrates high selectivity for FLT3, c-Kit, and PDGFR, making it a targeted agent for malignancies driven by these kinases, such as FLT3-mutated AML. Sorafenib exhibits a broader spectrum of activity, inhibiting both tumor cell proliferation and angiogenesis, which has led to its successful application in a wider range of cancers.
The choice between these two inhibitors will largely depend on the specific research question and the cancer model being investigated. For studies focused on the specific roles of FLT3, c-Kit, or PDGFR signaling, Tandutinib may be the more appropriate choice. For broader investigations into anti-proliferative and anti-angiogenic effects, or for studies involving cancers where RAF and VEGFR signaling are critical, Sorafenib would be a more suitable agent. The absence of direct comparative efficacy data underscores the need for further research to delineate the relative strengths of these inhibitors in specific contexts.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 5. Efficacy and Safety of Gilteritinib versus Sorafenib as Post-Transplant Maintenance in Patients With FLT3-ITD Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of two kinase inhibitors, sorafenib and dasatinib, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorafenib improves survival of FLT3-mutated acute myeloid leukemia in relapse after allogeneic stem cell transplantation: a report of the EBMT Acute Leukemia Working Party - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Sorafenib in Combination With Standard Chemotherapy for Children With High Allelic Ratio FLT3/ITD+ Acute Myeloid Leukemia: A Report From the Children's Oncology Group Protocol AAML1031 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASH 2018 | Maintenance therapy with sorafenib in patients with FLT3-ITD acute myeloid leukemia – SORMAIN trial [aml-hub.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Tandutinib Hydrochloride and Crenolanib in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, tandutinib hydrochloride and crenolanib, in the context of their efficacy against Acute Myeloid Leukemia (AML) cell lines. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and experimental workflows.
Introduction to Tandutinib and Crenolanib
Acute Myeloid Leukemia is a hematological malignancy often characterized by mutations in the FLT3 receptor tyrosine kinase, leading to uncontrolled cell proliferation and survival. This compound (formerly MLN518) and crenolanib are small molecule inhibitors that target FLT3, representing a targeted therapeutic approach for AML.
This compound is a potent and selective inhibitor of FLT3, with an IC50 of 0.22 μM. It also demonstrates inhibitory activity against other type III receptor tyrosine kinases such as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR), with IC50 values of 0.17 μM and 0.20 μM, respectively[1].
Crenolanib is a highly selective and potent benzimidazole-derived type I FLT3 tyrosine kinase inhibitor. It is effective against both internal tandem duplication (FLT3/ITD) mutants and the FLT3/D835 point mutants, which can confer resistance to other FLT3 inhibitors[2]. Crenolanib exhibits cytotoxic effects on FLT3/ITD-expressing leukemia cell lines, such as Molm14 and MV4-11, with IC50 values of 7 nM and 8 nM, respectively[2].
Quantitative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for tandutinib and crenolanib against various AML cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| This compound | ||
| AML Cell Line | FLT3 Status | IC50 (nM) |
| Molm-13 | FLT3-ITD | 10[1] |
| Molm-14 | FLT3-ITD | ~200[3] |
| MV4-11 | FLT3-ITD | 55[1] |
| Ba/F3 (FLT3-ITD) | FLT3-ITD | 6-17 ng/mL (~11-31 nM)[4] |
| Crenolanib | ||
| AML Cell Line | FLT3 Status | IC50 (nM) |
| Molm-13 | FLT3-ITD | 4.9[5] |
| Molm14 | FLT3-ITD | 7[2] |
| MV4-11 | FLT3-ITD | 1.3[5], 8[2] |
| SEMK2 | FLT3 WT | >1000[2] |
| HL-60 | FLT3 WT | >1000[6] |
Signaling Pathway Inhibition
Both tandutinib and crenolanib exert their anti-leukemic effects by inhibiting the constitutively active FLT3 receptor, which in turn blocks downstream signaling pathways crucial for cell survival and proliferation. These pathways primarily include the RAS/MEK/ERK, PI3K/Akt, and JAK/STAT pathways.
Caption: FLT3-ITD signaling pathway and points of inhibition by tandutinib and crenolanib.
Experimental Workflow
The evaluation of tyrosine kinase inhibitors like tandutinib and crenolanib in AML cell lines typically follows a standardized workflow to assess their efficacy and mechanism of action.
Caption: General experimental workflow for evaluating FLT3 inhibitors in AML cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of tandutinib and crenolanib on AML cell lines[7][8].
-
Cell Seeding: Seed AML cells (e.g., Molm-14, MV4-11) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml in 100 µL of appropriate culture medium.
-
Drug Treatment: Add serial dilutions of tandutinib or crenolanib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) followed by flow cytometry analysis[9][10][11][12].
-
Cell Treatment: Treat AML cells with desired concentrations of tandutinib or crenolanib for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by staining with propidium iodide and subsequent flow cytometry[13][14][15][16][17].
-
Cell Treatment: Treat AML cells with tandutinib or crenolanib for the desired time period.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Western Blot Analysis for FLT3 Phosphorylation
This protocol details the procedure to assess the inhibition of FLT3 phosphorylation in response to drug treatment[18][19][20].
-
Cell Lysis: Treat AML cells with tandutinib or crenolanib for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated FLT3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AL [thermofisher.com]
- 12. scispace.com [scispace.com]
- 13. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. pubcompare.ai [pubcompare.ai]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. researchgate.net [researchgate.net]
- 19. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Tandutinib Hydrochloride and Second-Generation FLT3 Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Tandutinib hydrochloride against second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitors in the context of Acute Myeloid Leukemia (AML). The information presented is based on available preclinical and clinical data to support researchers and professionals in drug development.
Introduction
Mutations in the FLT3 gene are prevalent in Acute Myeloid Leukemia (AML), occurring in approximately 25-30% of patients, and are associated with a poor prognosis. This has driven the development of targeted therapies, specifically FLT3 inhibitors. Tandutinib (formerly MLN518) is a multi-kinase inhibitor with activity against FLT3, c-KIT, and platelet-derived growth factor receptor (PDGFR).[1][2][3] In contrast, second-generation FLT3 inhibitors, such as gilteritinib, quizartinib, and crenolanib, were designed for greater potency and selectivity against FLT3.[4][5] This guide will compare the efficacy of this compound to these newer agents, presenting key data from preclinical and clinical studies.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of Tandutinib and second-generation FLT3 inhibitors. It is important to note that the clinical development of Tandutinib for AML did not progress as far as the second-generation inhibitors, resulting in less mature and extensive clinical data for a direct comparison.
Table 1: Preclinical Efficacy - In Vitro Inhibition
| Inhibitor | Target Kinases | IC50 (FLT3) | Cell Line Assay IC50 (FLT3-ITD) | Reference |
| Tandutinib | FLT3, c-KIT, PDGFR | 95-122 ng/mL | ~6-17 ng/mL | [6] |
| Gilteritinib | FLT3, AXL | Potent (specific value not readily available in cited texts) | Potent (specific value not readily available in cited texts) | [7] |
| Quizartinib | FLT3 | Potent (specific value not readily available in cited texts) | Potent (specific value not readily available in cited texts) | [8] |
| Crenolanib | FLT3, PDGFRα/β | Potent (specific value not readily available in cited texts) | Potent (specific value not readily available in cited texts) | [2] |
Table 2: Clinical Efficacy in Relapsed/Refractory (R/R) FLT3-mutated AML
| Inhibitor | Clinical Trial | Composite Complete Remission (CRc) Rate | Median Overall Survival (OS) | Reference |
| Tandutinib | Phase 1 | Evidence of antileukemic activity (decreased blasts) in 2 of 5 evaluable patients with FLT3-ITD mutations.[6] | Not established in a large trial. | [6] |
| Gilteritinib | ADMIRAL (Phase 3) | 34% (vs. 15.3% with salvage chemotherapy) | 9.3 months (vs. 5.6 months with salvage chemotherapy) | [7][9][10] |
| Quizartinib | QuANTUM-R (Phase 3) | Not the primary endpoint; focused on OS. | 6.2 months (vs. 4.7 months with salvage chemotherapy) | [1][11][12] |
| Crenolanib | Phase 2 | 47% Overall Response Rate (ORR) in a heavily pre-treated population.[13] | Median OS of 19 weeks for patients with FLT3-ITD.[13] | [2][13] |
Table 3: Clinical Efficacy in Newly Diagnosed FLT3-mutated AML
| Inhibitor | Clinical Trial | Composite Complete Remission (CRc) Rate | Median Overall Survival (OS) | Reference |
| Tandutinib | Phase 1/2 (in combination with chemotherapy) | 11 of 15 patients in the initial cohorts achieved a CR.[14] | Not reported as a primary endpoint. | [14] |
| Gilteritinib | Not primarily evaluated in this setting in the cited large-scale trials. | - | - | |
| Quizartinib | QuANTUM-First (Phase 3) | Not the primary endpoint; focused on OS. | 31.9 months (vs. 15.1 months with placebo + chemotherapy) | [15] |
| Crenolanib | Phase 2 (in combination with chemotherapy) | 86% | Not reached at a median follow-up of 45 months.[4] | [4][16] |
Experimental Protocols
FLT3 Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against FLT3 is a kinase assay.
-
Reagents : Recombinant human FLT3 kinase, a suitable peptide substrate, ATP, and the test inhibitor (e.g., Tandutinib, Gilteritinib).
-
Procedure :
-
The FLT3 kinase is incubated with the peptide substrate and varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods like ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay like the ADP-Glo™ Kinase Assay.[17][18]
-
-
Data Analysis : The concentration of the inhibitor that reduces the kinase activity by 50% is determined and reported as the IC50 value.
Cell Viability Assay (e.g., MTT or MTS Assay)
To assess the effect of FLT3 inhibitors on the proliferation of leukemic cells, a cell viability assay is commonly employed.
-
Cell Culture : AML cell lines with FLT3 mutations (e.g., MV4-11, MOLM-13) are cultured in appropriate media.
-
Treatment : The cells are seeded in 96-well plates and treated with a range of concentrations of the FLT3 inhibitor.
-
Incubation : The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Measurement of Viability :
-
MTT Assay : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product. A solubilizing agent is then added to dissolve the formazan crystals.[19]
-
MTS Assay : A solution of MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) is added. The conversion to a colored formazan product by viable cells can be measured directly without a solubilization step.[19]
-
-
Data Analysis : The absorbance is read using a microplate reader. The results are used to calculate the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Mandatory Visualization
Caption: FLT3 signaling pathway and the point of intervention for FLT3 inhibitors.
Caption: A typical experimental workflow for the development of FLT3 inhibitors.
Caption: Logical comparison of Tandutinib and second-generation FLT3 inhibitors.
Conclusion
This compound demonstrated initial promise as a multi-kinase inhibitor with activity against FLT3. Preclinical studies and early-phase clinical trials showed its potential to inhibit FLT3 signaling and induce responses in some AML patients.[6][20] However, the development of second-generation FLT3 inhibitors, such as gilteritinib and quizartinib, has marked a significant advancement in the targeted therapy of FLT3-mutated AML. These newer agents exhibit greater potency and selectivity for FLT3, which has translated into improved clinical outcomes in large-scale, randomized Phase 3 trials, leading to their regulatory approval.[4] A meta-analysis of randomized controlled trials has shown that second-generation FLT3 inhibitors significantly improve overall survival in patients with AML.[11]
While a direct comparative trial between Tandutinib and second-generation inhibitors has not been conducted, the available data suggest that the second-generation agents offer a more favorable efficacy and safety profile due to their targeted nature. The extensive clinical data supporting gilteritinib and quizartinib have established them as key components in the management of FLT3-mutated AML. Future research may continue to refine FLT3 inhibition, potentially through combination therapies or the development of next-generation inhibitors that can overcome resistance mechanisms.
References
- 1. Phase 3 QuANTUM-R Study Demonstrates Daiichi Sankyo's Quizartinib Significantly Prolongs Overall Survival as Single Agent Compared to Chemotherapy in Patients with Relapsed/Refractory AML with FLT3-ITD Mutations [prnewswire.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. astellas.us [astellas.us]
- 6. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Phase 3 QuANTUM-R Study Demonstrates Daiichi Sankyo’s Quizartinib Significantly Prolongs Overall Survival as Single Agent Compared to Chemotherapy in Patients with Relapsed/Refractory AML with FLT3-ITD Mutations - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 12. Results from QuANTUM-R trial of quizartinib versus salvage chemotherapy in FLT3-ITD mutated acute myeloid leukemia (AML) [aml-hub.com]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
- 15. VANFLYTA® (quizartinib) | FLT3-ITD+ AML Treatment | Patient Site [vanflyta.com]
- 16. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 17. promega.com [promega.com]
- 18. FLT3 Kinase Enzyme System Application Note [promega.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Tandutinib Hydrochloride with Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Tandutinib hydrochloride (formerly MLN518), a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), c-Kit, and platelet-derived growth factor receptor (PDGFR), has been a subject of interest in the landscape of targeted cancer therapies, particularly for acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (ITD) mutations.[1][2][3] However, the clinical efficacy of tyrosine kinase inhibitors (TKIs) is often hampered by the emergence of drug resistance. This guide provides a comprehensive comparison of the cross-resistance profile of Tandutinib with other TKIs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Comparative Efficacy Against FLT3 Mutations
The development of resistance to FLT3 inhibitors is frequently driven by the acquisition of secondary point mutations within the FLT3 kinase domain, most notably at the D835 residue and the "gatekeeper" F691 residue.[4] The in vitro inhibitory activity of Tandutinib and other TKIs against wild-type FLT3, the common FLT3-ITD mutation, and key resistance mutations is summarized below.
| Target | Tandutinib (MLN518) IC₅₀ (nM) | Sorafenib IC₅₀ (nM) | Quizartinib (AC220) IC₅₀ (nM) | Gilteritinib (ASP2215) IC₅₀ (nM) |
| FLT3-WT | ~220[2] | - | 6.3[5] | 19.7[5] |
| FLT3-ITD | 10[2] | - | 0.4[5] | 9.2[5] |
| FLT3-D835Y | - | High Resistance[4] | High Resistance[4] | Active[6] |
| FLT3-F691L | - | - | Resistant[4] | Active (higher IC₅₀)[6] |
Note: IC₅₀ values are compiled from various sources and may not be directly comparable due to differing experimental conditions. The lack of specific IC₅₀ data for Tandutinib against D835 and F691L mutations in the reviewed literature highlights a gap in direct comparative studies.
Mechanisms of Resistance to FLT3 Inhibitors
Resistance to FLT3 inhibitors, including Tandutinib, can be broadly categorized into two main types:
-
On-Target (FLT3-dependent) Resistance: This primarily involves the acquisition of secondary mutations in the FLT3 gene itself. These mutations can interfere with drug binding or stabilize the active conformation of the kinase, rendering the inhibitor less effective.[4] The D835Y mutation, for instance, is known to confer resistance to Type II FLT3 inhibitors like quizartinib and sorafenib by locking the kinase in an active "DFG-in" conformation, which these inhibitors cannot effectively bind.[4]
-
Off-Target (FLT3-independent) Resistance: This involves the activation of alternative or parallel signaling pathways that bypass the need for FLT3 signaling to promote cell survival and proliferation.[7] A common mechanism is the acquisition of activating mutations in genes downstream of FLT3, such as NRAS.[7] This allows the cancer cells to maintain the activation of critical survival pathways like the RAS/MEK/MAPK and PI3K/Akt pathways, even when FLT3 is effectively inhibited.[7][8]
Another layer of complexity in drug resistance involves ATP-binding cassette (ABC) transporters, which can actively pump drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. Interestingly, one study has shown that Tandutinib can reverse multidrug resistance mediated by the MRP7 (ABCC10) transporter by inhibiting its efflux activity.[9] This suggests a potential dual role for Tandutinib in not only targeting FLT3 but also in overcoming certain forms of chemotherapy resistance.
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the core FLT3 signaling pathway and the primary mechanisms through which resistance to TKIs can emerge.
References
- 1. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. FLT3 D835 Mutations Confer Differential Resistance to Type II FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validate User [ashpublications.org]
- 8. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Analysis of Tandutinib Hydrochloride and Bevacizumab Combination Therapy in Recurrent Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults. Despite a multimodal standard of care involving surgery, radiation, and chemotherapy with temozolomide for newly diagnosed patients, tumor recurrence is nearly universal, and effective treatment options for recurrent disease are limited. The highly vascular nature of glioblastoma has led to the investigation of anti-angiogenic therapies as a cornerstone of treatment for recurrent disease. Bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), has been a key player in this arena. However, its efficacy as a monotherapy is often transient. This has spurred research into combination strategies aimed at overcoming resistance and improving patient outcomes.
This guide provides a comparative analysis of the combination of tandutinib hydrochloride, a multi-targeted tyrosine kinase inhibitor, and bevacizumab in patients with recurrent glioblastoma. Tandutinib targets platelet-derived growth factor receptor β (PDGFRβ), c-Kit, and FMS-like tyrosine kinase 3 (FLT3), pathways implicated in tumor cell proliferation and resistance to anti-VEGF therapy.[1] The rationale for this combination lies in the hypothesis that simultaneously targeting both the VEGF-driven angiogenesis and PDGFR-mediated signaling on pericytes, which support blood vessel structure, could lead to a more potent and durable anti-tumor effect.[1] This guide will objectively compare the clinical performance of this combination therapy against alternative treatments for recurrent glioblastoma, supported by available clinical trial data. Detailed experimental protocols for key preclinical assays and visualizations of the targeted signaling pathways are also provided to offer a comprehensive resource for researchers and drug development professionals.
Quantitative Data Comparison
The following tables summarize the clinical efficacy and safety of tandutinib in combination with bevacizumab compared to alternative therapies for recurrent glioblastoma. The data is compiled from Phase II clinical trials.
| Treatment Regimen | Trial Identifier | Number of Patients | Median Overall Survival (mOS) in months | Median Progression-Free Survival (mPFS) in months | 6-Month Progression-Free Survival (PFS6) | Objective Response Rate (ORR) |
| Tandutinib + Bevacizumab | NCT00667394 | 41 | 11.0[1][2] | 4.1[1][2] | 23%[1][2] | 24% (Partial Response)[1][3] |
| Bevacizumab Monotherapy | BRAIN Study (Friedman et al., 2009) | 85 | 9.2[4] | 4.2[4] | 42.6%[4] | 28.2%[4] |
| Lomustine | BELOB Study (van den Bent et al.) | - | 8.0 - 8.6[5][6] | ~2.0[6] | ~20%[6] | ~5-10%[5][6] |
| Temozolomide (Metronomic Schedule) | Meta-analysis (Chen et al., 2012) | 402 | - | - | 33.1%[7][8] | - |
| Temozolomide (Standard Schedule) | Meta-analysis (Chen et al., 2012) | 500 | - | - | 20.1%[7][8] | - |
| Bevacizumab + Lomustine | BELOB Study (van den Bent et al.) | - | 11.9[9] | 4.2[9] | - | 41%[9] |
Table 1: Comparison of Efficacy Outcomes in Recurrent Glioblastoma.
| Treatment Regimen | Common Grade ≥3 Toxicities |
| Tandutinib + Bevacizumab | Hypertension (17.1%), Muscle weakness (17.1%), Lymphopenia (14.6%), Hypophosphatemia (9.8%)[1][3] |
| Bevacizumab Monotherapy | Hypertension, Proteinuria, Thromboembolic events, Wound healing complications[4] |
| Lomustine | Thrombocytopenia, Neutropenia[6] |
| Temozolomide | Hematological toxicities (Thrombocytopenia, Neutropenia)[7] |
| Bevacizumab + Lomustine | Hypertension (25%), Thrombocytopenia[5] |
Table 2: Comparison of Common Grade ≥3 Toxicities.
Experimental Protocols
This section outlines representative methodologies for key preclinical experiments used to evaluate the efficacy of combination therapies like tandutinib and bevacizumab in glioblastoma.
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of tandutinib and bevacizumab, alone and in combination, on glioblastoma cell lines.
Methodology:
-
Cell Culture: Human glioblastoma cell lines (e.g., U87MG, U251) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with serial dilutions of tandutinib, bevacizumab, or the combination of both drugs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the drugs for a period of 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each treatment is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve. Synergy, additivity, or antagonism of the drug combination is determined using the Chou-Talalay method and calculating the Combination Index (CI).
In Vivo Orthotopic Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of tandutinib and bevacizumab, alone and in combination, in a mouse model of glioblastoma.
Methodology:
-
Cell Preparation: Human glioblastoma cells (e.g., U87MG) are engineered to express a reporter gene, such as luciferase, for in vivo imaging.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used for tumor implantation. All animal procedures are performed in accordance with institutional guidelines.
-
Stereotactic Intracranial Implantation: Mice are anesthetized, and a burr hole is drilled into the skull at specific stereotactic coordinates. A suspension of the glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL of PBS) is then slowly injected into the brain parenchyma.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging. Mice are injected with luciferin, and the light emission is captured and quantified using an in vivo imaging system.
-
Drug Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups: vehicle control, tandutinib alone, bevacizumab alone, and the combination of tandutinib and bevacizumab. Tandutinib is typically administered orally, while bevacizumab is given via intraperitoneal injection.
-
Efficacy Endpoints: The primary endpoint is overall survival. Secondary endpoints include tumor growth inhibition, determined by serial bioluminescence imaging, and changes in tumor vasculature, which can be assessed by immunohistochemical analysis of the excised tumors at the end of the study.
-
Toxicity Assessment: Animal body weight and general health are monitored regularly to assess treatment-related toxicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by tandutinib and bevacizumab, as well as a typical experimental workflow for evaluating their combined effect.
References
- 1. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma [discovery.fiu.edu]
- 3. A Phase II trial of tandutinib (MLN 518) in combination with bevacizumab for patients with recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of bevacizumab for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. mdpi.com [mdpi.com]
- 7. osvepharma.com [osvepharma.com]
- 8. The efficacy of temozolomide for recurrent glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatments for Recurring Glioblastoma (Part Two) - Glioblastoma Multiforme [glioblastomamultiforme.it]
A Comparative Analysis of Tandutinib Hydrochloride and Sunitinib in Acute Myeloid Leukemia (AML)
A Guide for Researchers, Scientists, and Drug Development Professionals
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, which are associated with a poor prognosis. This has led to the development of FLT3 inhibitors as a targeted therapeutic strategy. Among these, Tandutinib hydrochloride and Sunitinib are both multi-targeted tyrosine kinase inhibitors that have been investigated for their efficacy in AML. This guide provides a comparative analysis of these two compounds, summarizing their mechanisms of action, preclinical efficacy, and clinical findings to date.
Mechanism of Action and Kinase Inhibition Profile
Both Tandutinib and Sunitinib are classified as first-generation FLT3 inhibitors, characterized by their ability to target multiple tyrosine kinases.[1][2][3][4][5]
This compound is a potent inhibitor of type III receptor tyrosine kinases, primarily targeting FLT3, c-Kit, and the platelet-derived growth factor receptor (PDGFR).[6][7][8][9][10] Its mechanism of action in AML is centered on the inhibition of constitutively activated FLT3, particularly in cells harboring internal tandem duplication (ITD) mutations, thereby blocking downstream signaling pathways that promote leukemic cell proliferation and survival.[7][8]
Sunitinib also inhibits a range of receptor tyrosine kinases, including FLT3, c-Kit, PDGFR, and vascular endothelial growth factor receptors (VEGFRs).[11][12] Its anti-leukemic activity in AML stems from its inhibition of these key signaling pathways involved in cell proliferation, survival, and angiogenesis.[13][14] Preclinical studies have shown that Sunitinib can induce G1 cell cycle arrest and apoptosis in AML cell lines.[13][14]
The following diagram illustrates the primary signaling pathways targeted by both inhibitors in the context of an AML cell.
Preclinical Data: A Comparative Overview
| Parameter | This compound | Sunitinib |
| Target Kinases (IC50) | ||
| FLT3 | 0.22 µM[7][9][10] | 30 nM (FLT3-Asp835), 50 nM (FLT3-ITD), 250 nM (WT)[12] |
| c-Kit | 0.17 µM[7][9][10] | Not explicitly reported in a comparable format |
| PDGFRβ | 0.20 µM[7][9][10] | 2 nM[11][12] |
| VEGFR2 | Not a primary target | 80 nM[11][12] |
| Cell-Based Assays (IC50) | ||
| Ba/F3 (FLT3-ITD) | 10-100 nM (autophosphorylation), 10-30 nM (proliferation)[7][8] | Not explicitly reported |
| Molm-13 (FLT3-ITD) | 10 nM (proliferation)[7][8] | Not explicitly reported |
| Molm-14 (FLT3-ITD) | 10 nM (proliferation)[7][8] | Not explicitly reported |
| MV4;11 (FLT3-ITD) | Not explicitly reported | 8 nM (proliferation)[12] |
| OC1-AML5 | Not explicitly reported | 14 nM (proliferation)[12] |
| HL-60 | Not explicitly reported | 5.7 µM (proliferation)[13][14] |
| K562 | Not explicitly reported | 4.4 µM (proliferation)[13][14] |
| NB4 | Not explicitly reported | 7.3 µM (proliferation)[13][14] |
| Cellular Effects | Induces apoptosis in FLT3-ITD-positive AML cells.[7][8] | Induces apoptosis and G1 cell cycle arrest in AML cell lines.[13][14] |
Clinical Trials in AML
Both Tandutinib and Sunitinib have been evaluated in clinical trials for AML, primarily in the context of relapsed/refractory disease and in combination with standard chemotherapy. As with the preclinical data, direct comparative clinical trials are lacking.
This compound: Phase I and II clinical trials have demonstrated that Tandutinib has anti-leukemic activity, particularly in patients with FLT3-ITD mutations.[6] As a single agent, responses have been observed, but they are often transient.[4] Combination therapy with cytotoxic agents like cytarabine and daunorubicin has shown synergistic effects and is considered a more promising approach.[15]
Sunitinib: Sunitinib has also been investigated in AML, both as a monotherapy and in combination with chemotherapy.[4] Similar to Tandutinib, single-agent activity is limited.[4] Phase I/II studies combining Sunitinib with intensive chemotherapy in elderly patients with activating FLT3 mutations have been conducted to determine safety and efficacy.[1][6]
The following diagram illustrates a generalized workflow for a Phase I/II clinical trial of a tyrosine kinase inhibitor in combination with standard induction chemotherapy for AML.
Experimental Protocols
Detailed experimental protocols are often specific to individual studies. Below are generalized methodologies for key experiments cited in the evaluation of tyrosine kinase inhibitors like Tandutinib and Sunitinib in AML.
Cell Proliferation Assay (MTT/CellTiter-Blue®)
-
Cell Seeding: AML cell lines (e.g., Molm-14, MV4-11, HL-60) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium and incubated overnight.[13][14][16][17]
-
Drug Treatment: Cells are treated with a range of concentrations of Tandutinib or Sunitinib (typically from nanomolar to micromolar) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[13][14][16][17]
-
Reagent Addition: After the incubation period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (CellTiter-Blue®) is added to each well.[13][14][16][17]
-
Incubation and Measurement: The plates are incubated for a further 2-4 hours to allow for the metabolic conversion of the reagent by viable cells. For MTT, a solubilizing agent is added to dissolve the formazan crystals. The absorbance or fluorescence is then measured using a microplate reader.[13][14][16][17]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration.[13][14]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: AML cells are seeded in 6-well plates and treated with various concentrations of Tandutinib or Sunitinib for 24-48 hours.[8][18][19][20]
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.[8][18][19][20]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[8][20]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[8][18][19][20]
Kinase Inhibition Assay (Biochemical Assay)
-
Assay Setup: Biochemical assays are typically performed in a 96-well plate format. The plates are coated with a substrate for the kinase of interest (e.g., a synthetic peptide).
-
Reaction Mixture: A reaction mixture containing the purified recombinant kinase (e.g., FLT3, c-Kit, PDGFR), ATP, and the test compound (Tandutinib or Sunitinib) at various concentrations is added to the wells.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature to allow for phosphorylation of the substrate.
-
Detection: The level of phosphorylation is quantified using a detection antibody that specifically recognizes the phosphorylated substrate. This is often an ELISA-based method where a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, followed by the addition of a chemiluminescent or colorimetric substrate.
-
Data Analysis: The signal intensity is measured, and the percentage of kinase inhibition is calculated for each compound concentration. IC50 values are then determined from the dose-response curves.
Conclusion
This compound and Sunitinib are both multi-targeted tyrosine kinase inhibitors with activity against FLT3, a key driver in a subset of AML. While both have demonstrated preclinical and early clinical activity, they are considered first-generation inhibitors with broader target profiles and have shown limited efficacy as single agents. The future utility of these compounds in AML likely lies in combination therapies with standard chemotherapy or other targeted agents. Direct comparative studies are needed to definitively establish their relative potency and clinical efficacy. This guide provides a summary of the currently available data to aid researchers and drug development professionals in the continued investigation of targeted therapies for AML.
References
- 1. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cenmed.com [cenmed.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. The FLT3 inhibitor tandutinib (formerly MLN518) has sequence-independent synergistic effects with cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benthamopenarchives.com [benthamopenarchives.com]
A Comparative Guide to Tandutinib Hydrochloride and Other Type III Receptor Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandutinib hydrochloride (formerly MLN518) is a potent, orally bioavailable small molecule inhibitor targeting type III receptor tyrosine kinases (RTKs), including FMS-like tyrosine kinase 3 (FLT3), mast/stem cell growth factor receptor (c-Kit), and platelet-derived growth factor receptor (PDGFR).[1][2][3] These kinases are critical regulators of cell proliferation, differentiation, and survival, and their aberrant activation is implicated in various malignancies, particularly acute myeloid leukemia (AML).[1][3] This guide provides an objective comparison of Tandutinib's performance against other notable type III RTK inhibitors, supported by available preclinical experimental data.
Mechanism of Action and Target Profile
Tandutinib exerts its anti-neoplastic activity by inhibiting the autophosphorylation of FLT3, c-Kit, and PDGFR, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells.[4][5] Its multi-targeted nature offers the potential for broader efficacy in cancers driven by these signaling cascades.
Comparative In Vitro Efficacy
The following tables summarize the in vitro potency of Tandutinib and other selected type III RTK inhibitors against their primary targets and in relevant cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50) Against Target Kinases
| Inhibitor | FLT3 (μM) | c-Kit (μM) | PDGFRβ (μM) | VEGFR2 (μM) |
| Tandutinib HCl | 0.22 [2][6] | 0.17 [2][6] | 0.20 [2][6] | - |
| Midostaurin | - | 0.086[7] | ~0.1[8] | 0.086[7] |
| Gilteritinib | ~0.001-0.002 (cell-based)[9] | 0.102 (cell-based)[9] | - | - |
| Sorafenib | 0.058 | 0.068 | 0.057 | 0.090 |
| Quizartinib | ~0.0016 (Kd)[10] | <0.01 (Kd)[11] | - | - |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources and may not be from direct head-to-head comparisons.
Table 2: Comparative Efficacy in FLT3-ITD Positive AML Cell Lines
| Inhibitor | Cell Line | IC50 (nM) |
| Tandutinib | MV4-11 | ~10 [4] |
| Tandutinib | MOLM-13/14 | 10 [4] |
| Midostaurin | MV4-11 | - |
| Gilteritinib | MV4-11 | ~1-2[5] |
| Sorafenib | MV4-11 | - |
| Quizartinib | MV4-11 | 0.56[10] |
Comparative In Vivo Efficacy
Preclinical in vivo studies using xenograft models provide valuable insights into the anti-tumor activity of these inhibitors.
Table 3: Comparative In Vivo Efficacy in AML Xenograft Models
| Inhibitor | Model | Dosing | Key Outcomes |
| Tandutinib | Colon cancer xenograft | - | Significantly suppressed tumor growth.[4] |
| Midostaurin | OCI-AML3-luc+ xenograft | 100 mg/kg | Significantly lowered leukemia burden and increased median survival.[1] |
| Gilteritinib | MV4-11 xenograft | 10 or 30 mg/kg, oral, once daily | Induced tumor regression.[3] |
| Sorafenib | FLT3-ITD xenograft | - | Prolonged survival of mice.[6] |
| Quizartinib | MV4-11 xenograft | 10 mg/kg | Rapid and complete tumor regression.[12] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by Tandutinib and other type III RTK inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against target kinases.
Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and serial dilutions of the test inhibitor (e.g., Tandutinib) in an appropriate kinase assay buffer.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction, often by adding a solution containing EDTA to chelate Mg2+, a necessary cofactor for kinase activity.
-
Signal Detection: Measure the extent of substrate phosphorylation. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining or fluorescence-based assays that detect the phosphorylated substrate.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
Cell Proliferation (MTT) Assay
This colorimetric assay is commonly used to assess the effect of compounds on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., FLT3-ITD positive AML cell lines) into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitors for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each inhibitor.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of inhibitors in a mouse model.
Methodology:
-
Cell Preparation: Culture the desired cancer cell line (e.g., FLT3-ITD positive AML cells like MV4-11) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth and Measurement: Allow the tumors to grow to a palpable size. Measure the tumor dimensions regularly (e.g., with calipers) to calculate the tumor volume.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into different treatment groups (vehicle control and inhibitor-treated groups). Administer the inhibitors according to the planned dosing schedule and route (e.g., oral gavage).
-
Monitoring: Monitor tumor growth, body weight (as an indicator of toxicity), and the general health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control. In survival studies, monitor the mice until a predefined endpoint (e.g., tumor size limit) is reached and analyze the survival data.
Conclusion
This compound demonstrates potent inhibitory activity against FLT3, c-Kit, and PDGFR. The available preclinical data suggests its efficacy in relevant cancer models, particularly in FLT3-driven AML. While direct comparative studies are limited, the compiled data in this guide provides a valuable resource for researchers to evaluate the potential of Tandutinib in the context of other type III receptor tyrosine kinase inhibitors. Further head-to-head preclinical and clinical investigations are warranted to definitively establish its comparative efficacy and safety profile.
References
- 1. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quizartinib | FLT3 | Tocris Bioscience [tocris.com]
- 11. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quizartinib | AC220 | FLT3 inhibitor | TargetMol [targetmol.com]
Safety Operating Guide
Comprehensive Safety and Logistical Guide for Handling Tandutinib Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent compounds like Tandutinib Hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
This compound is a potent tyrosine kinase inhibitor. While specific toxicity data is limited, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it should be handled with the same precautions as other hazardous drugs.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemotherapy Gloves | Double-gloving with gloves rated ASTM D6978.[1][2][3][4] | Prevents skin contact and absorption. The ASTM D6978 standard ensures resistance to permeation by chemotherapy drugs.[1][2][3][4] |
| Eye Protection | Safety Goggles | Chemical splash goggles with side shields. | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher particulate respirator. For larger spills or potential aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[5][6][7][8] | Prevents inhalation of the powdered compound. Surgical masks are not sufficient.[8] |
| Body Protection | Laboratory Coat | Disposable, back-closing gown made of a low-permeability fabric. | Protects skin and clothing from contamination. |
| Foot Protection | Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the handling area. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step plan ensures safety and consistency in handling this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Don appropriate PPE if the integrity of the packaging is compromised.
-
Storage: Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials. Keep the container tightly sealed. Recommended storage temperature is typically 2-8°C.
Preparation and Handling
-
Designated Area: All handling of this compound powder should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any dust.
-
PPE: Don all required PPE as outlined in the table above before handling the compound.
-
Weighing: When weighing the powder, use a containment balance enclosure or a fume hood to minimize the risk of inhalation.
-
Dissolving: this compound is soluble in water (H₂O) at 2 mg/mL and in DMSO at ≥ 100 mg/mL.[9] Prepare solutions in a fume hood.
Spill Management
-
Small Spills:
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with absorbent material to avoid raising dust.
-
Decontaminate the area using a two-step process: first with a detergent solution, followed by a disinfectant such as a 10% bleach solution or 70% ethanol.[10]
-
Collect all contaminated materials in a designated cytotoxic waste container.
-
-
Large Spills:
-
Evacuate the area and prevent re-entry.
-
Contact your institution's environmental health and safety (EHS) office immediately.
-
Only personnel trained in hazardous spill cleanup should address large spills.
-
Decontamination and Disposal
-
Equipment Decontamination: All non-disposable equipment that comes into contact with this compound should be decontaminated. This can be done by thoroughly wiping with a detergent solution followed by a disinfectant.
-
Waste Disposal: All disposable items contaminated with this compound (e.g., gloves, pipette tips, vials, absorbent pads) are considered cytotoxic waste.
-
Segregate cytotoxic waste from other laboratory waste.
-
Place all solid waste into a designated, leak-proof, and puncture-resistant container labeled as "Cytotoxic Waste for Incineration."[11][12][13][14][15]
-
Liquid waste should be collected in a separate, sealed, and clearly labeled container.
-
Consult your institution's EHS guidelines for specific disposal procedures, as regulations may vary.[11][12][13][14][15]
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for safely handling this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. ansell.com [ansell.com]
- 4. img.antpedia.com [img.antpedia.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. cdc.gov [cdc.gov]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. gerpac.eu [gerpac.eu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. documents.uow.edu.au [documents.uow.edu.au]
- 13. acewaste.com.au [acewaste.com.au]
- 14. danielshealth.ca [danielshealth.ca]
- 15. sharpsmart.co.uk [sharpsmart.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
